molecular formula C6H7NO4S2 B170708 3-Methanesulfonamidothiophene-2-carboxylic acid CAS No. 132864-57-4

3-Methanesulfonamidothiophene-2-carboxylic acid

Cat. No.: B170708
CAS No.: 132864-57-4
M. Wt: 221.3 g/mol
InChI Key: NKUCNZKDJQOJFT-UHFFFAOYSA-N
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Description

3-Methanesulfonamidothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C6H7NO4S2 and its molecular weight is 221.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(methanesulfonamido)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S2/c1-13(10,11)7-4-2-3-12-5(4)6(8)9/h2-3,7H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUCNZKDJQOJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(SC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132864-57-4
Record name 3-methanesulfonamidothiophene-2-carboxylic acid
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Foundational & Exploratory

Technical Guide: Synthesis of 3-Methanesulfonamidothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 3-Methanesulfonamidothiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with the well-established Gewald reaction to construct the core thiophene ring, followed by sulfonylation and subsequent hydrolysis. This document outlines detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the replication and potential optimization of this pathway.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence:

  • Step 1: Gewald Reaction: Synthesis of a suitable 3-amino-2-thiophenecarboxylate ester via the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., methyl cyanoacetate), and elemental sulfur.

  • Step 2: Sulfonylation: Reaction of the 3-amino-2-thiophenecarboxylate ester with methanesulfonyl chloride in the presence of a base to form the corresponding 3-methanesulfonamido derivative.

  • Step 3: Hydrolysis: Saponification of the methyl ester to yield the final product, this compound.

This pathway leverages common and well-documented organic transformations, providing a reliable route to the target compound.

Experimental Protocols and Data

Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate (Gewald Reaction)

The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[1] This one-pot, three-component reaction involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.[1] For the synthesis of the unsubstituted parent compound, an α-mercaptoaldehyde or ketone is typically reacted with an activated acetonitrile derivative.[2]

Experimental Protocol:

A common procedure for the synthesis of methyl 3-amino-2-thiophenecarboxylate involves the reaction of methyl thioglycolate and 2-chloroacrylonitrile, catalyzed by sodium methoxide.[3]

  • In a reaction vessel, dissolve sodium methoxide (3.75 mol) in absolute methanol (1000 mL) and cool the solution to 20°C.[3]

  • Add methyl thioglycolate (1.50 mol) dropwise over 10 minutes, allowing the temperature to rise to approximately 26°C.[3]

  • Subsequently, add 2-chloroacrylonitrile (1.50 mol) dropwise over 2.5 hours, maintaining the temperature between 24 and 26°C using a water bath for cooling.[3]

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes.[3]

  • Neutralize the mixture to a pH of 6 by adding glacial acetic acid (130 mL).[3]

  • Filter the solution and concentrate it under vacuum.[3] The residue is then partitioned between water (800 mL) and ether (400 mL).[3]

  • Extract the aqueous phase three times with ether (total volume 400 mL).[3]

  • Combine the organic layers, dry over magnesium sulfate, and filter.[3]

  • To isolate the free amine, the resulting hydrochloride salt can be neutralized. Suspend the hydrochloride salt (1.50 mol) in methylene chloride (875 mL) and adjust the pH to 9 with a saturated sodium hydrogen carbonate solution.[3]

  • Stir the mixture until gas evolution ceases. Separate the phases and extract the aqueous layer with methylene chloride (2 x 250 mL).[3]

  • Combine the organic layers, dry over sodium sulfate, filter, and evaporate the solvent to yield the product.[3]

Quantitative Data for Step 1:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )MolesMass/VolumeYield (%)Reference
Sodium MethoxideCH₃NaO54.023.75202.5 g-[3]
Methyl ThioglycolateC₃H₆O₂S106.141.50159.2 g-[3]
2-ChloroacrylonitrileC₃H₂ClN87.511.50131.3 g-[3]
Methyl 3-aminothiophene-2-carboxylateC₆H₇NO₂S157.19-221.7 g95%[3]
Step 2: Synthesis of Methyl 3-(methanesulfonamido)thiophene-2-carboxylate (Sulfonylation)

The sulfonylation of the amino group is a standard transformation to form a sulfonamide. This reaction is typically carried out by treating the amine with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol (Proposed):

This protocol is adapted from general procedures for the sulfonylation of amines.

  • Dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine (2.0 eq) or another suitable non-nucleophilic base.

  • Slowly add methanesulfonyl chloride (1.2 eq) to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer with a mild acid (e.g., 1M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data for Step 2 (Theoretical):

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (Relative)
Methyl 3-aminothiophene-2-carboxylateC₆H₇NO₂S157.191.0
Methanesulfonyl ChlorideCH₃ClO₂S114.551.2
PyridineC₅H₅N79.102.0
Methyl 3-(methanesulfonamido)thiophene-2-carboxylateC₇H₉NO₄S₂235.28-
Step 3: Synthesis of this compound (Hydrolysis)

The final step is the saponification of the methyl ester to the carboxylic acid. This is typically achieved by treating the ester with a base, such as lithium hydroxide or sodium hydroxide, in a mixture of water and an organic solvent.

Experimental Protocol:

This protocol is based on the hydrolysis of a similar substituted thiophene-2-carboxylate.[4]

  • In a reaction vessel, dissolve methyl 3-(methanesulfonamido)thiophene-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol, and water.[4]

  • Add an aqueous solution of lithium hydroxide (LiOH) (e.g., 2M, 2.0 eq).[4]

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC (typically 30 minutes to a few hours).[4]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.[4]

  • Dissolve the residue in water.[4]

  • Wash the aqueous phase with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material or non-acidic impurities.[4]

  • Cool the aqueous layer in an ice bath and acidify to a pH of 3-4 with a dilute acid, such as 5% HCl, to precipitate the carboxylic acid product.[4]

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data for Step 3 (Theoretical):

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (Relative)
Methyl 3-(methanesulfonamido)thiophene-2-carboxylateC₇H₉NO₄S₂235.281.0
Lithium Hydroxide (LiOH)LiOH23.952.0
This compoundC₆H₇NO₄S₂221.25-

Visualization of the Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Pathway Start Methyl Thioglycolate + 2-Chloroacrylonitrile + Sulfur Intermediate1 Methyl 3-aminothiophene-2-carboxylate Start->Intermediate1 Step 1: Gewald Reaction (Base catalyst) Intermediate2 Methyl 3-(methanesulfonamido)thiophene-2-carboxylate Intermediate1->Intermediate2 Step 2: Sulfonylation (Pyridine) Reagent2 Methanesulfonyl Chloride (CH3SO2Cl) Reagent2->Intermediate2 FinalProduct This compound Intermediate2->FinalProduct Step 3: Hydrolysis (Acid workup) Reagent3 Base (e.g., LiOH) Reagent3->FinalProduct

Caption: Proposed three-step synthesis of this compound.

References

Technical Summary for 3-Methanesulfonamidothiophene-2-carboxylic acid (CAS 132864-57-4)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information available in the public domain regarding 3-Methanesulfonamidothiophene-2-carboxylic acid is limited. This document summarizes the currently accessible data. In-depth biological activity, detailed experimental protocols, and associated signaling pathways have not been extensively published.

Introduction

This compound, identified by the CAS number 132864-57-4, is a heterocyclic organic compound. Structurally, it features a thiophene ring substituted with a carboxylic acid group at the 2-position and a methanesulfonamido group at the 3-position. Based on its commercial availability, this compound is primarily utilized as a chemical intermediate or building block in the synthesis of more complex molecules, particularly within the framework of medicinal chemistry and drug discovery. Its role is typically that of a starting material for the construction of larger, pharmacologically active agents.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is compiled from various chemical supplier databases.[1][2][3]

PropertyValueSource
CAS Number 132864-57-4[1]
Molecular Formula C₆H₇NO₄S₂[1]
Molecular Weight 221.25 g/mol [1][3]
Physical State Off-white to white solid[2]
Purity Typically ≥96%[4]
Predicted Boiling Point 415.4 ± 55.0 °C at 760 Torr[2]
Predicted Density 1.677 g/cm³[2]

Synthesis and Experimental Protocols

However, the synthesis of structurally related thiophene-2-carboxylic acids often involves common organic chemistry transformations. A logical, though unconfirmed, synthetic approach can be visualized. This theoretical workflow illustrates a potential pathway from a known starting material to the target compound.

Hypothetical Synthesis Workflow

G cluster_start Starting Material cluster_reaction1 Step 1: Sulfonylation cluster_intermediate Intermediate Product cluster_reaction2 Step 2: Hydrolysis cluster_final Final Product start Methyl 3-aminothiophene-2-carboxylate sulfonylation React with Methanesulfonyl chloride in presence of a base (e.g., Pyridine) start->sulfonylation intermediate Methyl 3-methanesulfonamidothiophene-2-carboxylate sulfonylation->intermediate hydrolysis Saponification with a base (e.g., NaOH or LiOH) followed by acidic workup intermediate->hydrolysis final This compound hydrolysis->final

Caption: A potential synthetic route for the target compound.

Biological Activity and Mechanism of Action

As of the current date, there are no public reports, research articles, or patents detailing the specific biological activity of this compound. It is sold as a research chemical and building block, indicating that its primary application is as a precursor in the synthesis of other compounds which may have biological relevance.[1]

Consequently, information regarding its mechanism of action, potential molecular targets, or involvement in any signaling pathways is unavailable. Research into structurally similar compounds, such as other substituted thiophene carboxylic acids, shows a wide range of biological activities, but these cannot be directly attributed to the title compound.

Conclusion

This compound (CAS 132864-57-4) is a well-defined chemical entity with established basic physical properties. Its primary role in the scientific community is that of a synthetic intermediate. The lack of published data on its synthesis, biological effects, and mechanism of action prevents a more in-depth technical analysis at this time. Researchers interested in this molecule should consider its potential as a foundational scaffold for the development of novel compounds in fields such as pharmaceuticals and materials science. Further investigation would be required to elucidate any inherent biological activity.

References

Structural Elucidation of 3-Methanesulfonamidothiophene-2-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available structural and physicochemical data for 3-Methanesulfonamidothiophene-2-carboxylic acid. Despite a comprehensive search of scientific literature, patent databases, and spectral repositories, detailed experimental protocols for the synthesis and specific spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the structural elucidation of this compound are not publicly available. This compound is recognized as "Tenoxicam impurity H," a substance related to the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical databases and are summarized in Table 1.

PropertyValueSource
Molecular Formula C₆H₇NO₄S₂[1][2]
Molecular Weight 221.25 g/mol [1][2]
CAS Number 64527-92-0[1]
IUPAC Name 3-(methylsulfamoyl)thiophene-2-carboxylic acid[2]
Synonyms 3-[(Methylamino)sulfonyl]thiophene-2-carboxylic Acid, Tenoxicam EP Impurity H[2]

Structural Information

The chemical structure of this compound consists of a thiophene ring substituted with a carboxylic acid group at position 2 and a methanesulfonamido group at position 3.

Logical Relationship of Functional Groups

Structural Connectivity of this compound Thiophene Thiophene Ring Carboxylic_Acid Carboxylic Acid (-COOH) at C2 Thiophene->Carboxylic_Acid Methanesulfonamido Methanesulfonamido (-SO₂NHCH₃) at C3 Thiophene->Methanesulfonamido Sulfonyl Sulfonyl Group (-SO₂-) Methanesulfonamido->Sulfonyl Amino Amino Group (-NH-) Methanesulfonamido->Amino Methyl Methyl Group (-CH₃) Amino->Methyl

Caption: A diagram illustrating the key functional groups and their connectivity in the molecule.

Experimental Protocols

A thorough search for detailed experimental protocols for the synthesis of this compound did not yield specific, reproducible methods. While several patents describe the synthesis of Tenoxicam and related thiophene derivatives, the explicit preparation and purification of "Tenoxicam impurity H" are not detailed.[3][4] Pharmaceutical suppliers list this compound as a reference standard, implying its synthesis is achievable, but the proprietary methods are not disclosed.[1][2][5][6][7]

General Synthetic Workflow (Hypothetical)

Based on general synthetic strategies for substituted thiophenes, a plausible, though unconfirmed, workflow for the synthesis is outlined below. This diagram represents a conceptual pathway and is not based on a published experimental protocol.

G Hypothetical Synthesis Workflow start Thiophene-2-carboxylic acid derivative step1 Sulfonation at C3 start->step1 step2 Conversion to Sulfonyl Chloride step1->step2 step3 Amination with Methylamine step2->step3 end This compound step3->end

Caption: A conceptual workflow for the synthesis of the target compound.

Spectroscopic Data for Structural Elucidation

Direct experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound are not available in the public domain. Commercial suppliers of "Tenoxicam impurity H" as a reference standard indicate that a comprehensive Certificate of Analysis, which would include this spectral data, is provided upon purchase.[2][5][6]

For reference, the expected regions for the characteristic spectroscopic signals of the functional groups present in the molecule are summarized in Table 2. These are general values and may not represent the precise shifts and frequencies for the target compound.

Spectroscopic TechniqueFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMR Carboxylic Acid (-COOH)δ 10-13 ppm (broad singlet)
Thiophene Ring (C-H)δ 7-8 ppm
Sulfonamide (N-H)δ 5-8 ppm (broad)
Methyl (-CH₃)δ 2.5-3.0 ppm (singlet or doublet)
¹³C NMR Carbonyl (-C=O)δ 165-185 ppm
Thiophene Ring (-C=C-)δ 120-140 ppm
Methyl (-CH₃)δ 20-40 ppm
Infrared (IR) O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (very broad)
C=O Stretch (Carboxylic Acid)1700-1725 cm⁻¹
S=O Stretch (Sulfonamide)1350-1300 cm⁻¹ and 1160-1120 cm⁻¹
N-H Stretch (Sulfonamide)~3300 cm⁻¹
Mass Spectrometry Molecular Ion (M+)m/z = 221.25

Conclusion

This compound is a known impurity of the pharmaceutical agent Tenoxicam. While its basic physicochemical properties are documented, a comprehensive, publicly available dataset for its structural elucidation through spectroscopic methods and a detailed experimental protocol for its synthesis are currently lacking. Researchers requiring definitive structural confirmation and synthesis methods may need to acquire the commercially available reference standard and its accompanying analytical data or develop a synthetic and analytical program de novo.

References

Spectroscopic Characterization of 3-Methanesulfonamidothiophene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Methanesulfonamidothiophene-2-carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic characteristics based on the analysis of its functional groups: a thiophene ring, a carboxylic acid, and a methanesulfonamide moiety. This guide also outlines the detailed experimental protocols necessary for acquiring and interpreting the actual spectroscopic data.

Chemical Structure and Properties

  • IUPAC Name: 3-(Methylsulfamoyl)thiophene-2-carboxylic acid

  • Molecular Formula: C₆H₇NO₄S₂

  • Molecular Weight: 221.25 g/mol

  • CAS Number: 132864-57-4

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are derived from established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR) Data

  • Solvent: DMSO-d₆

  • Frequency: 400 MHz (recommended)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~13.0 - 12.0Broad Singlet1HCOOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and may exchange with D₂O.
~8.0 - 7.5Doublet1HThiophene H-5Coupled to H-4.
~7.4 - 7.0Doublet1HThiophene H-4Coupled to H-5.
~3.0 - 2.8Singlet3HSO₂CH₃The methyl protons of the sulfonamide group.
~9.5 - 9.0Broad Singlet1HSO₂NHThe sulfonamide proton signal may be broad and its position can be concentration-dependent.

2.1.2. ¹³C NMR (Carbon NMR) Data

  • Solvent: DMSO-d₆

  • Frequency: 100 MHz (recommended)

Chemical Shift (δ, ppm)AssignmentNotes
~165 - 160C=OCarboxylic acid carbonyl carbon.
~140 - 135Thiophene C-3Carbon bearing the sulfonamide group.
~135 - 130Thiophene C-5Thiophene ring carbon.
~130 - 125Thiophene C-4Thiophene ring carbon.
~125 - 120Thiophene C-2Carbon bearing the carboxylic acid group.
~45 - 40SO₂CH₃Methyl carbon of the sulfonamide group.
Infrared (IR) Spectroscopy
  • Sample Preparation: KBr pellet or ATR

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3300 - 2500Broad, StrongO-H stretchCarboxylic Acid
~3300MediumN-H stretchSulfonamide
~3100MediumC-H stretchThiophene (aromatic)
~2950WeakC-H stretchMethyl (aliphatic)
1720 - 1680StrongC=O stretchCarboxylic Acid
~1600MediumC=C stretchThiophene Ring
~1350 and ~1160StrongS=O stretch (asymmetric and symmetric)Sulfonamide
~1250MediumC-O stretchCarboxylic Acid
Mass Spectrometry (MS)
  • Ionization Method: Electrospray Ionization (ESI), negative or positive ion mode.

m/z (Mass-to-Charge Ratio)IonNotes
220.98[M-H]⁻Molecular ion in negative mode.
222.00[M+H]⁺Molecular ion in positive mode.
176.99[M-H-CO₂]⁻Loss of carbon dioxide from the molecular ion.
156.02[M+H-SO₂]⁺A common fragmentation pathway for aromatic sulfonamides is the loss of SO₂.
92.01[C₄H₄S]⁺Further fragmentation of the thiophene ring.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • For ¹³C NMR, a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C. Broadband proton decoupling should be used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • For positive ion mode, adding 0.1% formic acid can aid in protonation. For negative ion mode, a small amount of ammonium hydroxide can be beneficial.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and observe the characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Comparison with Predicted Values NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis.

An In-Depth Technical Guide to the Solubility of 3-Methanesulfonamidothiophene-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methanesulfonamidothiophene-2-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting the solubility profile based on the compound's structural features. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility in various organic solvents, ensuring a robust and reproducible methodology.

Predicted Solubility Profile

The solubility of a compound is primarily governed by its molecular structure and the physicochemical properties of the solvent. This compound possesses a combination of polar and non-polar moieties, which dictates its solubility behavior.

  • Structural Analysis:

    • Thiophene Ring: A heterocyclic aromatic ring that contributes to the molecule's non-polar character.

    • Carboxylic Acid Group (-COOH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor. This group can also deprotonate to form a carboxylate salt, significantly increasing aqueous solubility.

    • Sulfonamide Group (-SO₂NHCH₃): Another polar functional group that can participate in hydrogen bonding.

Based on these features, this compound is expected to exhibit higher solubility in polar organic solvents and lower solubility in non-polar organic solvents. The general principle of "like dissolves like" suggests the following solubility trends:

  • High Solubility Expected in: Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, acetonitrile). These solvents can engage in strong dipole-dipole interactions and/or hydrogen bonding with the carboxylic acid and sulfonamide groups.

  • Moderate to Low Solubility Expected in: Solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane).

  • Poor Solubility Expected in: Non-polar solvents (e.g., toluene, hexanes, diethyl ether).

Data Presentation

Table 1: Solubility in Common Organic Solvents

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)Experimental Solubility (mol/L)
MethanolPolar ProticHigh
EthanolPolar ProticHigh
AcetonePolar AproticHigh
AcetonitrilePolar AproticHigh
Ethyl AcetateIntermediate PolarityModerate
DichloromethaneIntermediate PolarityLow
TolueneNon-polarPoor
HexaneNon-polarPoor

Experimental Protocols

To obtain reliable and consistent solubility data, a standardized experimental protocol is crucial. The shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended.[1][2][3]

3.1. Determination of Solubility via the Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of solid this compound to a vial. The excess solid ensures that a saturated solution is formed.

  • Add a known volume of the desired organic solvent to the vial.

  • Securely cap the vial and place it in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).

  • Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • To separate the undissolved solid, centrifuge the vials at a high speed.

  • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

3.2. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for quantifying the concentration of dissolved solutes.[4][5]

Suggested HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV absorbance at a wavelength where the compound has maximum absorbance (to be determined by UV-Vis spectroscopy).

  • Column Temperature: 30 °C

Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Use the linear regression equation from the calibration curve to calculate the concentration of the unknown samples.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G start Start add_solid Add excess solid compound to solvent in a vial start->add_solid equilibrate Equilibrate at constant temperature (e.g., 24-48h shaking) add_solid->equilibrate separate Separate solid and liquid phases (Centrifugation/Filtration) equilibrate->separate quantify Quantify concentration of dissolved compound separate->quantify hplc HPLC Analysis quantify->hplc Analytical Method data_analysis Data Analysis and Solubility Calculation hplc->data_analysis end_node End data_analysis->end_node

Caption: Workflow for Solubility Determination.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Thiophene Carboxylic Acids

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a foundational structure in medicinal and materials chemistry.[1] Its discovery in the late 19th century as a contaminant in benzene initiated over a century of research into its distinct chemical properties and wide-ranging applications.[1] The structural similarity of the thiophene ring to benzene has established it as a significant scaffold in drug discovery, enabling the fine-tuning of pharmacological activity and the physicochemical properties of bioactive molecules.[1][2] This guide provides a detailed exploration of the discovery and history of thiophene and its carboxylic acid derivatives, outlining key synthetic methodologies and their evolution.

The Serendipitous Discovery of Thiophene

Timeline of Key Events:

YearMilestoneResearcher(s)
1882Discovery and isolation of thiophene from crude benzene.[1]Viktor Meyer
1883First synthesis of thiophene from acetylene and sulfur.[1]Viktor Meyer
1884Synthesis of furans from 1,4-diketones, later adapted for thiophenes.[1]Paal and Knorr
1885Development of a synthesis from 1,4-difunctional compounds.[1]Volhard and Erdmann
1950sDevelopment of a versatile synthesis for substituted thiophenes.[1]Hans Fiesselmann
1966Report on the synthesis of 2-aminothiophenes.[1]Karl Gewald
Mid-20th CenturyAppearance of thiophene derivatives in pharmaceuticals like the antihistamine methapyrilene.[1]-

Early Synthetic Methodologies for Thiophenes

The discovery of thiophene sparked immediate interest in its synthesis.[1] Some of the classical methods that were developed are still relevant today:

  • Paal-Knorr Thiophene Synthesis: This method involves the reaction of 1,4-diketones with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[2][5]

  • Volhard–Erdmann Cyclization: This reaction produces thiophenes from the reaction of 1,4-difunctional compounds with a sulfur source.[1][2]

  • Gewald Reaction: This is a versatile method for synthesizing 2-aminothiophenes by the condensation of two esters in the presence of elemental sulfur.[1][2]

Synthesis of Thiophene Carboxylic Acids

The introduction of a carboxylic acid group onto the thiophene ring is a crucial transformation, as these derivatives are important building blocks in the synthesis of pharmaceuticals and other functional materials.[6]

2-Thiophenecarboxylic Acid

This isomer can be prepared through several routes:

  • Oxidation of 2-Substituted Thiophenes: A common and practical method is the oxidation of 2-acetylthiophene or thiophene-2-carboxaldehyde.[7] An early patent describes a commercially viable process for producing 2-thiophenecarboxylic acid by oxidizing 2-acetothienone with aqueous alkaline hypochlorite directly in the solvent in which it was formed.[8]

  • Carbonation of Organometallic Reagents: 2-Thienyllithium, generated by the reaction of thiophene with an organolithium reagent like n-butyllithium, can be reacted with carbon dioxide to yield 2-thiophenecarboxylic acid.[6] Similarly, Grignard reagents such as 2-thienylmagnesium halides can be carbonated.[9]

  • Reaction with Carbon Tetrachloride and an Alcohol: A method has been developed for the synthesis of 2-thiophenecarboxylic acid and its derivatives by reacting thiophenes with a CCl₄–CH₃OH system in the presence of vanadium, molybdenum, or iron-containing catalysts, with yields ranging from 44–85%.[10]

3-Thiophenecarboxylic Acid

The synthesis of 3-thiophenecarboxylic acid is generally more complex than its 2-isomer. It is a useful reagent in the preparation of various organic compounds, including novel monomers for polymers and oxazolines.[11][12]

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
ThiopheneC₄H₄S84.14-38
2-Thiophenecarboxylic acidC₅H₄O₂S128.15125–127[7]
3-Thiophenecarboxylic acidC₅H₄O₂S128.15136–141

Experimental Protocols

Indophenin Test for the Detection of Thiophene[1]
  • Materials: Sample to be tested (e.g., crude benzene), isatin, concentrated sulfuric acid.

  • Procedure: A small amount of the sample is mixed with a few crystals of isatin. Concentrated sulfuric acid is then carefully added.

  • Observation: The formation of a deep blue to greenish-blue color indicates the presence of thiophene or its derivatives. The chemistry involves the electrophilic attack of the protonated isatin on the electron-rich thiophene ring, leading to the formation of the colored indophenin dye.

Synthesis of 2-Thiophenecarboxylic Acid via Oxidation of 2-Acetylthiophene

While early literature provides the basis for this reaction, a more detailed general procedure is as follows:

  • Materials: 2-Acetylthiophene, a suitable oxidizing agent (e.g., sodium hypochlorite solution), acid for workup (e.g., hydrochloric acid).

  • Procedure: 2-Acetylthiophene is added to an aqueous solution of sodium hypochlorite. The mixture is heated and stirred for a specified time to ensure complete oxidation. After the reaction is complete, the mixture is cooled, and any unreacted starting material is removed. The aqueous solution is then acidified to precipitate the 2-thiophenecarboxylic acid.

  • Purification: The crude product can be collected by filtration and recrystallized from a suitable solvent, such as water, to yield the pure acid.[13]

Synthesis of 2-(2-thiophene) diethyl malonate and subsequent conversion to 2-thiophenecarboxylic acid[15]
  • Step 1: Synthesis of 2-(2-thiophene) diethyl malonate: Diethyl malonate is reacted with an alkali metal at 90°C, and the temperature is raised to 100°C to form the salt. After cooling, a toluene solution of 2-bromothiophene is added dropwise. The temperature is then raised to 100-120°C. After extraction and distillation, 2-(2-thiophene) diethyl malonate is obtained.

  • Step 2: Saponification and Decarboxylation: The 2-(2-thiophene) diethyl malonate is refluxed in an alcoholic solvent under alkaline conditions for saponification. The solvent is then removed by distillation. Acid is added, and the mixture is refluxed to induce decarboxylation.

  • Workup and Purification: The final product, 2-thiophenecarboxylic acid, is obtained after extraction, washing, drying, and recrystallization. A yield of 93% has been reported using this method.[13]

Mandatory Visualizations

Discovery_and_Synthesis_of_Thiophene_Carboxylic_Acids cluster_discovery Discovery of Thiophene cluster_synthesis Synthesis of Thiophene Carboxylic Acids crude_benzene Crude Benzene indophenin_test Indophenin Test (Isatin + H₂SO₄) crude_benzene->indophenin_test blue_color Deep Blue Color indophenin_test->blue_color no_color No Color Change indophenin_test->no_color viktor_meyer Viktor Meyer (1882) blue_color->viktor_meyer thiophene_discovery Discovery of Thiophene as the Impurity viktor_meyer->thiophene_discovery pure_benzene Pure Benzene pure_benzene->indophenin_test no_color->viktor_meyer thiophene Thiophene thiophene_discovery->thiophene functionalization Functionalization Reactions thiophene->functionalization lithiation Lithiation (e.g., n-BuLi) thiophene->lithiation acetyl_thiophene 2-Acetylthiophene functionalization->acetyl_thiophene oxidation Oxidation acetyl_thiophene->oxidation carboxylic_acid 2-Thiophenecarboxylic Acid oxidation->carboxylic_acid thienyllithium 2-Thienyllithium lithiation->thienyllithium carbonation Carbonation (CO₂) thienyllithium->carbonation carbonation->carboxylic_acid

Caption: Discovery of Thiophene and Pathways to 2-Thiophenecarboxylic Acid.

Experimental_Workflow_Synthesis start Start: 2-Acetylthiophene + Oxidizing Agent (e.g., NaOCl) reaction Reaction Mixture: Heat and Stir start->reaction cooling Cooling reaction->cooling acidification Acidification (e.g., HCl) cooling->acidification precipitation Precipitation of Crude Product acidification->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization (e.g., from Water) filtration->recrystallization final_product Final Product: Pure 2-Thiophenecarboxylic Acid recrystallization->final_product

Caption: General Workflow for 2-Thiophenecarboxylic Acid Synthesis.

Role in Drug Development

Thiophene carboxylic acids and their derivatives are of significant interest in medicinal chemistry. The thiophene ring is often used as a bioisostere for the benzene ring, meaning it can replace a benzene ring in a drug molecule without a significant loss of biological activity.[2] This substitution can improve the pharmacological profile of a drug, including its potency, selectivity, and pharmacokinetic properties.

Examples of the application of thiophene carboxylic acids in drug development include:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Lornoxicam, a thiophene analog of piroxicam, is an example where the benzene ring is replaced by a thiophene ring.[2]

  • Antiviral Agents: Thiophene-2-carboxylic acids have been identified as potent inhibitors of the HCV NS5B polymerase, an essential enzyme for the replication of the Hepatitis C virus.[14]

  • Antimicrobial Agents: Various thiophene-based compounds, including those derived from thiophene carboxylic acids, have demonstrated antimicrobial activity against drug-resistant bacteria.[15] The presence of a thiophene ring, an amide group, and other functionalities plays a crucial role in their interaction with bacterial targets.[15]

References

An In-depth Technical Guide to the Biological Activity of Sulfonamidothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamidothiophene derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The unique structural features of the thiophene ring, combined with the well-established pharmacological properties of the sulfonamide group, create a scaffold with a wide spectrum of biological activities. These derivatives have been extensively investigated for their potential as therapeutic agents, demonstrating promising results in anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition studies. This technical guide provides a comprehensive overview of the biological activities of sulfonamidothiophene derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Activity

Sulfonamidothiophene derivatives exhibit potent anticancer activity through various mechanisms of action, making them attractive candidates for oncological drug development.

Mechanisms of Action

The antitumor effects of these compounds are often multifactorial and include:

  • Enzyme Inhibition: A primary mechanism is the inhibition of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and XII, which are involved in pH regulation and tumor progression. Another key target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase crucial for tumor angiogenesis. By inhibiting VEGFR-2, these compounds can suppress the formation of new blood vessels that supply tumors with nutrients.

  • Cell Cycle Arrest: Certain derivatives have been shown to halt the cell cycle, frequently at the G1/S transition, thereby preventing cancer cell proliferation.

  • Induction of Apoptosis: They can trigger programmed cell death in cancer cells, a critical process for eliminating malignant cells.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various sulfonamidothiophene and related sulfonamide derivatives against several human cancer cell lines are summarized below. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2,5-Dichlorothiophene-3-sulfonamideHeLa (Cervical Cancer)7.2 ± 1.12[1]
2,5-Dichlorothiophene-3-sulfonamideMDA-MB-231 (Breast Cancer)4.62 ± 0.13[1]
2,5-Dichlorothiophene-3-sulfonamideMCF-7 (Breast Cancer)7.13 ± 0.13[1]
N-ethyl toluene-4-sulfonamideHeLa (Cervical Cancer)10.9 ± 1.01[1]
N-ethyl toluene-4-sulfonamideMDA-MB-231 (Breast Cancer)19.22 ± 1.67[1]
N-ethyl toluene-4-sulfonamideMCF-7 (Breast Cancer)12.21 ± 0.93[1]
Various SulfonamidesMDA-MB-468 (Breast Cancer)< 30[2]
Various SulfonamidesMCF-7 (Breast Cancer)< 128[2]
Various SulfonamidesHeLa (Cervical Cancer)< 360[2]
Acridine/Sulfonamide Hybrid (8b)HepG2 (Liver Cancer)14.51
Acridine/Sulfonamide Hybrid (8b)HCT-116 (Colon Cancer)9.39
Acridine/Sulfonamide Hybrid (8b)MCF-7 (Breast Cancer)8.83
Thieno[3,2-d]pyrimidine derivative (7g)A549 (Lung Cancer)1.18[3]
Thieno[3,2-d]pyrimidine derivative (7g)OVCAR-3 (Ovarian Cancer)2.35[3]
Signaling Pathway Visualization: VEGFR-2 Signaling

The inhibition of the VEGFR-2 signaling pathway is a crucial anticancer strategy. The following diagram illustrates the key steps in this pathway, which promotes endothelial cell proliferation, survival, and migration, leading to angiogenesis.[4][5][6][7][8]

VEGFR2_Signaling_Pathway cluster_responses Cellular Responses VEGF VEGF-A VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds invis1 VEGFR2->invis1 invis2 VEGFR2->invis2 invis3 VEGFR2->invis3 PLCg PLCγ PKC PKC PLCg->PKC Migration Migration PLCg->Migration PI3K PI3K AKT Akt PI3K->AKT PI3K->Migration RAS Ras RAF Raf RAS->RAF PKC->RAF mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Permeability Vascular Permeability AKT->Permeability MEK MEK RAF->MEK mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation invis1->PLCg pY1175 invis2->PI3K pY1214 invis3->RAS Antimicrobial_Screening_Workflow start Start: Synthesized Sulfonamidothiophene Derivatives prep_compounds Prepare Stock Solutions (e.g., in DMSO) start->prep_compounds primary_screen Primary Screening (e.g., Agar Disc Diffusion) prep_compounds->primary_screen prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->primary_screen mic_test Quantitative Assay: Broth Microdilution for MIC Determination primary_screen->mic_test Active no_activity Inactive primary_screen->no_activity Inactive mbc_test Determine MBC (Minimum Bactericidal Concentration) mic_test->mbc_test analyze Data Analysis and Structure-Activity Relationship (SAR) mbc_test->analyze end Identify Lead Compound analyze->end COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic Arachidonic Acid pla2->arachidonic Stimuli cox COX-1 / COX-2 (Cyclooxygenase) arachidonic->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation (Pain, Fever, Edema) prostaglandins->inflammation inhibitors Sulfonamidothiophene Derivatives & NSAIDs inhibitors->cox Inhibit Enzyme_Inhibition cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E1 E ES1 ES E1:f0->ES1:f0 +S EI1 EI E1:f0->EI1:f0 +I S1 { S } I1 { I } ES1:f0->E1:f0 EI1:f0->E1:f0 E2 E ES2 ES E2:f0->ES2:f0 +S EI2 EI E2:f0->EI2:f0 +I S2 { S } I2 { I } ES2:f0->E2:f0 ESI2 ESI ES2:f0->ESI2:f0 +I EI2:f0->E2:f0 EI2:f0->ESI2:f0 +S ESI2:f0->ES2:f0 ESI2:f0->EI2:f0

References

In-Depth Technical Guide: 3-Methanesulfonamidothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methanesulfonamidothiophene-2-carboxylic acid, a sulfur-containing heterocyclic compound of interest in chemical and pharmaceutical research. This document details its chemical properties, commercial availability, and outlines its relevance in synthetic chemistry and potential applications in drug discovery.

Chemical Properties and Commercial Availability

This compound, with the CAS number 132864-57-4 , is a thiophene derivative characterized by the presence of both a carboxylic acid and a methanesulfonamide group. These functional groups impart specific chemical properties that make it a versatile building block in organic synthesis.

A closely related compound, 3-(Methylsulfamoyl)thiophene-2-carboxylic acid (CAS 64527-92-0), also known as Tenoxicam EP Impurity H, shares the same molecular formula and weight. While structurally similar, the different CAS numbers indicate they are distinct chemical entities, likely isomers. It is crucial for researchers to distinguish between these two compounds for accurate experimental design and interpretation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 132864-57-4[1]
Molecular Formula C₆H₇NO₄S₂[1]
Molecular Weight 221.25 g/mol [1]
Physical State SolidMultiple supplier listings
Appearance Off-white to white solidMultiple supplier listings
Purity Typically ≥97%Multiple supplier listings
Predicted Boiling Point 415.4 ± 55.0 °C (at 760 Torr)Supplier technical data
Predicted Density 1.677 ± 0.06 g/cm³Supplier technical data

Commercial Suppliers:

This compound is available from several commercial chemical suppliers, facilitating its use in research and development. Notable suppliers include:

  • Santa Cruz Biotechnology[1]

  • Alchem Pharmtech

  • Hoffman Fine Chemicals

  • Key Biodiversity Areas

  • FDER

Synthetic Pathways and Experimental Protocols

Logical Synthesis Workflow:

A plausible synthetic approach could involve the initial preparation of a 3-aminothiophene-2-carboxylate ester, followed by sulfonylation of the amino group with methanesulfonyl chloride, and subsequent hydrolysis of the ester to yield the final carboxylic acid.

G start 3-Aminothiophene-2-carboxylate ester sulfonylation Sulfonylation with Methanesulfonyl Chloride start->sulfonylation intermediate 3-Methanesulfonamido- thiophene-2-carboxylate ester sulfonylation->intermediate hydrolysis Ester Hydrolysis intermediate->hydrolysis end 3-Methanesulfonamidothiophene- 2-carboxylic acid hydrolysis->end

Caption: Plausible synthetic workflow for this compound.

Applications in Drug Discovery and Research

Thiophene-containing compounds are prevalent in medicinal chemistry due to their diverse biological activities. The structural motif of a thiophene ring with sulfonamide and carboxylic acid functionalities suggests potential applications as a scaffold for the design of novel therapeutic agents. Carboxylic acids are known to participate in key binding interactions with biological targets, while sulfonamides are a well-established pharmacophore in a variety of drugs.

The thiophene-2-carboxylic acid scaffold, in a broader context, has been investigated for a range of biological activities, including:

  • Enzyme Inhibition: The carboxylic acid group can act as a key binding moiety for the active sites of various enzymes.

  • Receptor Modulation: The overall molecular structure can be tailored to interact with specific cell surface or nuclear receptors.

  • Protein-Protein Interaction Inhibition: The scaffold can be elaborated to disrupt critical protein-protein interactions implicated in disease.

While no specific biological activity has been reported for this compound itself, its structural similarity to other biologically active thiophene derivatives makes it a compound of interest for screening in various disease models.

Potential Research Workflow:

Researchers interested in exploring the biological potential of this compound could follow a general workflow for hit identification and validation.

G start Compound Acquisition screening High-Throughput Screening (e.g., enzyme or cell-based assays) start->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response and Potency Determination (IC50/EC50) hit_id->dose_response selectivity Selectivity Profiling (against related targets) dose_response->selectivity moa Mechanism of Action Studies selectivity->moa end Lead Candidate moa->end

Caption: General workflow for biological evaluation of a novel chemical entity.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not currently available in the public domain. Researchers are advised to perform their own analytical characterization upon acquiring the compound. The expected spectroscopic features would include signals corresponding to the thiophene ring protons, the methyl group of the sulfonamide, the acidic proton of the carboxylic acid, and characteristic vibrational bands for the carbonyl and sulfonyl groups in the infrared spectrum.

This technical guide serves as a foundational resource for researchers and professionals working with this compound. As further research is conducted and published, a more detailed understanding of its synthesis, properties, and applications will undoubtedly emerge.

References

Methodological & Application

Application Notes and Protocols: The Use of 3-Methanesulfonamidothiophene-2-carboxylic Acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methanesulfonamidothiophene-2-carboxylic acid is a synthetic organic compound featuring a thiophene core, a sulfonamide group, and a carboxylic acid moiety. While direct applications of this specific molecule in proteomics are not yet extensively documented, its structural components suggest significant potential for use in chemical proteomics as a probe for identifying and characterizing protein targets. Thiophene derivatives are known to possess diverse biological activities and are found in numerous FDA-approved drugs. Similarly, the sulfonamide group is a well-established pharmacophore known to interact with a variety of protein targets.

This document outlines a hypothetical application of this compound as a chemical probe in proteomics research, providing detailed protocols and data interpretation guidelines for its use in target identification and validation.

Hypothetical Application: A Chemical Probe for Target Discovery

We propose the use of a derivatized form of this compound as a chemical probe for affinity-based protein profiling. The core hypothesis is that the thiophene-sulfonamide scaffold can selectively bind to the active or allosteric sites of specific proteins, enabling their enrichment and identification from complex biological samples. The carboxylic acid group provides a convenient handle for chemical modification, allowing for the attachment of a reporter tag (e.g., biotin) or an affinity handle for immobilization.

Proposed Mechanism of Action

The sulfonamide moiety can act as a hydrogen bond donor and acceptor, potentially interacting with key residues in a protein's binding pocket. The thiophene ring provides a rigid scaffold and can engage in hydrophobic or pi-stacking interactions. The specific substitution pattern of the methanesulfonamido and carboxylic acid groups on the thiophene ring will dictate the binding specificity.

Experimental Protocols

Protocol 1: Synthesis of Biotinylated this compound Probe

This protocol describes the synthesis of a biotinylated derivative of the title compound for use in pull-down assays.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Biotin-PEG-amine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Activation of Carboxylic Acid: Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DCC (1.1 equivalents) dissolved in a minimal amount of DCM dropwise. Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

  • NHS-Ester Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure. Purify the resulting NHS-ester by flash column chromatography on silica gel.

  • Biotinylation: Dissolve the purified NHS-ester (1 equivalent) and Biotin-PEG-amine (1 equivalent) in anhydrous DMF. Add TEA (2 equivalents) and stir the reaction at room temperature for 24 hours.

  • Final Probe Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final biotinylated probe by flash column chromatography.

  • Characterization: Confirm the structure and purity of the final product by LC-MS and NMR spectroscopy.

Protocol 2: Affinity Pull-Down Assay and On-Bead Digestion

This protocol details the use of the biotinylated probe to enrich for interacting proteins from a cell lysate.

Materials:

  • Biotinylated this compound probe

  • Streptavidin-coated magnetic beads

  • Cell lysate (e.g., from a relevant cancer cell line)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

Procedure:

  • Bead Preparation: Resuspend streptavidin-coated magnetic beads in lysis buffer. Wash the beads three times with lysis buffer.

  • Probe Immobilization: Incubate the washed beads with an excess of the biotinylated probe for 1 hour at 4°C with gentle rotation to immobilize the probe.

  • Bead Washing: Wash the probe-immobilized beads three times with wash buffer to remove any unbound probe.

  • Protein Binding: Incubate the probe-immobilized beads with the cell lysate for 2-4 hours at 4°C with gentle rotation. As a negative control, incubate an equal amount of lysate with beads that have not been incubated with the probe.

  • Washing: After incubation, wash the beads extensively with wash buffer (at least 5 times) to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

    • Add trypsin to a final enzyme-to-protein ratio of 1:50 and incubate overnight at 37°C with shaking.

  • Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform a second elution with 50% acetonitrile/0.1% formic acid. Combine the eluates.

  • Sample Preparation for Mass Spectrometry: Desalt the eluted peptides using a C18 StageTip and prepare for LC-MS/MS analysis.

Data Presentation

The following table represents hypothetical quantitative data from a label-free quantification (LFQ) mass spectrometry experiment comparing the proteins pulled down with the biotinylated probe versus a negative control (beads only).

Protein IDGene NameLog2 Fold Change (Probe/Control)p-value
P04637TP533.50.001
Q06609MAPK12.80.005
P27361GSK3B4.1< 0.001
P42336MDM21.50.045
Q13541BTRC2.10.012

Visualization of Experimental Workflow and a Hypothetical Signaling Pathway

Application of 3-Methanesulfonamidothiophene-2-carboxylic Acid as a Versatile Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methanesulfonamidothiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, including the thiophene core, a carboxylic acid handle for further functionalization, and a methanesulfonamide group, make it an attractive scaffold for the synthesis of a diverse range of compounds with significant biological activities. This thiophene derivative serves as a key starting material for the generation of novel kinase inhibitors, anticancer agents, and other therapeutics. The presence of the sulfonamide moiety can contribute to improved physicochemical properties and potent interactions with biological targets.

Application Notes

The primary application of this compound lies in its use as a scaffold for the synthesis of N-substituted-3-methanesulfonamidothiophene-2-carboxamides. The carboxylic acid group provides a convenient point of attachment for various amine-containing fragments, allowing for the exploration of a broad chemical space and the generation of compound libraries for high-throughput screening.

Key Applications:

  • Kinase Inhibitors: The thiophene carboxamide scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. By coupling this compound with various aromatic and heterocyclic amines, researchers can synthesize potent inhibitors of kinases implicated in cancer and inflammatory diseases. The sulfonamide group can form crucial hydrogen bonds within the ATP-binding site of kinases, enhancing the potency and selectivity of the inhibitors.

  • Anticancer Agents: Derivatives of this compound have shown promise as anticancer agents. The resulting carboxamides can be designed to target specific signaling pathways involved in tumor growth and proliferation.

  • Antiviral and Antibacterial Agents: The thiophene ring system is present in numerous compounds with antimicrobial properties. Modification of the 2-carboxamide position of the 3-methanesulfonamidothiophene scaffold can lead to the discovery of novel antiviral and antibacterial agents.

Experimental Protocols

The following section provides a detailed protocol for a common and crucial reaction involving this compound: the amide bond formation with an amine.

General Protocol for Amide Coupling

This protocol describes the synthesis of an N-aryl-3-methanesulfonamidothiophene-2-carboxamide using a standard peptide coupling reagent.

Materials:

  • This compound

  • Substituted aniline (or other amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-3-methanesulfonamidothiophene-2-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative Amide Coupling Reaction Data

EntryAmineCoupling ReagentSolventReaction Time (h)Yield (%)
1AnilineEDC/HOBtDMF1885
24-FluoroanilineHATUDMF1292
3BenzylamineT3PDCM1688

Yields are based on isolated product after purification.

Visualizations

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.

G A This compound (Building Block) B Amide Coupling with Diverse Amines A->B C Compound Library (N-substituted-3-methanesulfonamidothiophene-2-carboxamides) B->C D High-Throughput Screening (e.g., Kinase Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow using the target building block.

Experimental Workflow for Amide Synthesis

This diagram outlines the key steps in the experimental protocol for the synthesis of N-substituted-3-methanesulfonamidothiophene-2-carboxamides.

G A Reactants: - this compound - Amine - Coupling Reagents - Solvent (DMF) B Reaction at Room Temperature (12-24 h) A->B C Work-up: - Extraction with Ethyl Acetate - Aqueous Washes B->C D Purification: Silica Gel Column Chromatography C->D E Characterization: - NMR - Mass Spectrometry D->E F Final Product: N-substituted-3-methanesulfonamidothiophene-2-carboxamide E->F

Caption: Key steps for the synthesis of target amides.

Signaling Pathway Inhibition

The diagram below depicts a simplified signaling pathway that can be targeted by kinase inhibitors derived from this compound.

G GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Kinase Downstream Kinase Rec->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Inhibitor Thiophene-based Kinase Inhibitor Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

Application Notes and Protocols: Synthesis of 3-Methanesulfonamidothiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-methanesulfonamidothiophene-2-carboxylic acid derivatives, compounds of interest in medicinal chemistry and drug development. The synthesis is a multi-step process commencing with the well-established Gewald reaction to construct the thiophene core, followed by sulfonylation and subsequent hydrolysis.

Overview of Synthetic Strategy

The synthesis of the target compound is achieved through a three-step sequence:

  • Step 1: Synthesis of 3-Aminothiophene-2-carboxylate Ester via Gewald Reaction. This multi-component reaction efficiently constructs the substituted 2-aminothiophene scaffold from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.

  • Step 2: Sulfonylation of the 3-Amino Group. The amino group of the thiophene intermediate is reacted with methanesulfonyl chloride to form the desired methanesulfonamide.

  • Step 3: Hydrolysis of the Ester. The final step involves the hydrolysis of the ester group to yield the target this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-amino-4-phenylthiophene-2-carboxylate

This protocol is adapted from the Gewald three-component reaction.[1]

Materials:

  • Phenylacetaldehyde (1.0 mmol)

  • Methyl cyanoacetate (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Triethylamine (base, 1.0 mmol)

  • Methanol (solvent, 3 mL)

  • Microwave reaction vial (5 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 5 mL microwave reaction vial, add phenylacetaldehyde (1.0 mmol), methyl cyanoacetate (1.1 mmol), elemental sulfur (1.1 mmol), and triethylamine (1.0 mmol).

  • Add methanol (3 mL) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100°C for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the pure methyl 3-amino-4-phenylthiophene-2-carboxylate.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

General Experimental Workflow

G reagents Combine Ketone/Aldehyde, Active Methylene Nitrile, Sulfur, Base, and Solvent microwave Microwave Irradiation (e.g., 100°C, 10-30 min) reagents->microwave Reaction workup Aqueous Workup (Ethyl Acetate Extraction) microwave->workup Cooling purification Purification (Column Chromatography) workup->purification Crude Product characterization Characterization (NMR, MS) purification->characterization Pure Product G start Phenylacetaldehyde + Methyl Cyanoacetate + Sulfur step1 Methyl 3-amino-4-phenyl- thiophene-2-carboxylate start->step1 Gewald Reaction (Base, Microwave) step2 Methyl 3-methanesulfonamido-4-phenyl- thiophene-2-carboxylate step1->step2 Sulfonylation (Methanesulfonyl Chloride, Pyridine) final 3-Methanesulfonamido-4-phenyl- thiophene-2-carboxylic Acid step2->final Hydrolysis (LiOH or NaOH)

References

Application Notes and Protocols: 3-Methanesulfonamidothiophene-2-carboxylic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methanesulfonamidothiophene-2-carboxylic acid, also identified as 3-(methylsulfamoyl)thiophene-2-carboxylic acid, is a crucial intermediate in the pharmaceutical industry.[1] Its primary significance lies in its role as a key building block and a known impurity, designated as "Tenoxicam EP Impurity H," in the synthesis of Tenoxicam.[2][3] Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[4] The purity and characterization of this intermediate are therefore of paramount importance for the quality and safety of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the synthesis and purification of this compound, along with its physicochemical properties and applications in pharmaceutical development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in subsequent synthetic steps.

PropertyValueReference
CAS Number 64527-92-0[1]
Molecular Formula C₆H₇NO₄S₂[1]
Molecular Weight 221.25 g/mol [1]
IUPAC Name 3-(methylsulfamoyl)thiophene-2-carboxylic acid[1]
Synonyms Tenoxicam EP Impurity H, 3-[(Methylamino)sulfonyl]-2-thiophenecarboxylic Acid[2][3]
Appearance Off-white to pale yellow solid-
Melting Point Not explicitly available; predicted to be around 161 °C-
Solubility Soluble in methanol and DMSO-

Applications in Pharmaceutical Development

The primary application of this compound is in the synthesis of the NSAID, Tenoxicam. It serves as a critical intermediate that undergoes further chemical transformations to form the final drug substance.

Additionally, due to its status as a registered impurity of Tenoxicam, it is widely used as a reference standard in analytical laboratories for:

  • Method Development and Validation: To develop and validate analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of impurities in Tenoxicam API and formulated products.

  • Quality Control: As a standard for routine quality control testing of Tenoxicam to ensure that the level of this impurity is within the acceptable limits set by regulatory authorities.

  • Stability Studies: To monitor the degradation of Tenoxicam under various stress conditions and identify potential degradation pathways.

Experimental Protocols

The following section provides a detailed, multi-step protocol for the synthesis of this compound. The synthesis involves the preparation of a key intermediate, methyl 3-aminothiophene-2-carboxylate, followed by sulfonylation and hydrolysis.

Synthesis of Methyl 3-aminothiophene-2-carboxylate (Intermediate 1)

This step involves the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes.

Reaction Scheme:

Methyl cyanoacetate Methyl cyanoacetate Sulfur Sulfur Cyclohexanone Cyclohexanone Morpholine (base) Morpholine (base) reactants Methyl cyanoacetate + Sulfur + Cyclohexanone product Methyl 3-aminothiophene-2-carboxylate (Intermediate 1) reactants->product Gewald Reaction (Ethanol, Reflux)

Caption: Synthesis of Intermediate 1.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount
Methyl cyanoacetate99.091.09.91 g
Sulfur32.061.13.53 g
Cyclohexanone98.141.09.81 g
Morpholine87.120.54.36 g
Ethanol--50 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL), methyl cyanoacetate (9.91 g, 1.0 eq.), cyclohexanone (9.81 g, 1.0 eq.), and elemental sulfur (3.53 g, 1.1 eq.).

  • Add morpholine (4.36 g, 0.5 eq.) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (200 mL) with stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure methyl 3-aminothiophene-2-carboxylate.

  • Dry the purified product under vacuum. Expected yield: 70-80%.

Synthesis of Methyl 3-(methylsulfonamido)thiophene-2-carboxylate (Intermediate 2)

This step involves the sulfonylation of the amino group of Intermediate 1.

Reaction Scheme:

Intermediate 1 Methyl 3-aminothiophene-2-carboxylate product Methyl 3-(methylsulfonamido)thiophene-2-carboxylate (Intermediate 2) Intermediate 1->product Sulfonylation (Pyridine, 0°C to RT) Methanesulfonyl chloride Methanesulfonyl chloride Pyridine Pyridine

Caption: Synthesis of Intermediate 2.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount
Methyl 3-aminothiophene-2-carboxylate171.221.017.12 g
Methanesulfonyl chloride114.551.213.75 g
Pyridine79.10-50 mL
Dichloromethane (DCM)--100 mL

Procedure:

  • Dissolve methyl 3-aminothiophene-2-carboxylate (17.12 g, 1.0 eq.) in pyridine (50 mL) and dichloromethane (100 mL) in a 500 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (13.75 g, 1.2 eq.) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC (hexane:ethyl acetate, 1:1).

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold 2M hydrochloric acid to neutralize the pyridine.

  • Separate the organic layer and wash it sequentially with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield methyl 3-(methylsulfonamido)thiophene-2-carboxylate as a solid. Expected yield: 65-75%.

Hydrolysis to this compound (Final Product)

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Reaction Scheme:

Intermediate 2 Methyl 3-(methylsulfonamido)thiophene-2-carboxylate product This compound Intermediate 2->product Hydrolysis (THF/Water, RT) Lithium hydroxide Lithium hydroxide

Caption: Synthesis of the Final Product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount
Methyl 3-(methylsulfonamido)thiophene-2-carboxylate249.291.024.93 g
Lithium hydroxide monohydrate41.962.08.39 g
Tetrahydrofuran (THF)--100 mL
Water--50 mL
2M Hydrochloric acid--As required

Procedure:

  • Dissolve methyl 3-(methylsulfonamido)thiophene-2-carboxylate (24.93 g, 1.0 eq.) in a mixture of THF (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (8.39 g, 2.0 eq.) to the solution and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid.

  • A precipitate will form. Stir the mixture for 30 minutes in the ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound. Expected yield: 85-95%.

Logical Workflow of the Synthesis

The overall synthetic workflow can be visualized as a three-step process, starting from commercially available reagents to yield the final target molecule.

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Hydrolysis A Methyl cyanoacetate + Cyclohexanone + Sulfur B Methyl 3-aminothiophene-2-carboxylate (Intermediate 1) A->B  Morpholine, Ethanol, Reflux C Intermediate 1 D Methyl 3-(methylsulfonamido)thiophene-2-carboxylate (Intermediate 2) C->D  Methanesulfonyl chloride, Pyridine E Intermediate 2 F This compound (Final Product) E->F  LiOH, THF/Water

Caption: Overall Synthetic Workflow.

Disclaimer: The provided protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for scale-up and specific laboratory conditions.

References

Application Notes and Protocols for Coupling Reactions with 3-Methanesulfonamidothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for various coupling reactions involving 3-Methanesulfonamidothiophene-2-carboxylic acid, a key building block in the synthesis of pharmacologically active compounds. The protocols outlined below are foundational for the construction of diverse molecular scaffolds in drug discovery and development.

Application Note 1: Amide Bond Formation

Amide coupling is one of the most frequently utilized reactions in medicinal chemistry for the synthesis of new chemical entities.[1] this compound can be readily coupled with a wide array of primary and secondary amines to form the corresponding amides. The choice of coupling reagent is crucial to ensure high yields and minimize side reactions, particularly racemization if chiral amines are used.[1]

Protocol 1.1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) to form a highly reactive O-acylisourea intermediate, which readily reacts with amines.[2]

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1-0.5 M), add HOBt (1.2 eq) and a tertiary amine base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 1.2: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered or electron-deficient substrates.[3]

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M) at room temperature.

  • Add the desired amine (1.1 eq) followed by a tertiary amine base such as DIPEA (3.0 eq).

  • Add HATU (1.2 eq) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Perform a standard aqueous workup as described in Protocol 1.1.

  • Purify the product via chromatography or recrystallization.

Data Summary: Amide Coupling Reactions
Coupling ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
EDC/HOBtDIPEADCM/DMF0 to RT12-2470-95[2]
HATUDIPEADMFRT1-480-98[3]
DCC/DMAPDMAPDCM0 to RT8-1665-90[2]

Yields are representative and may vary based on the specific amine substrate used.

Workflow for Amide Bond Formation

Amide_Coupling_Workflow start_node Start A Dissolve Carboxylic Acid (1.0 eq) in Solvent start_node->A end_node Purified Amide process_node process_node reagent_node reagent_node B Add Base (e.g., DIPEA, 2-3 eq) A->B C Cool to 0°C (for EDC/HOBt) B->C Optional D Add Coupling Reagent (e.g., EDC/HOBt, HATU) B->D C->D E Add Amine (1.1 eq) D->E F Stir at RT (1-24h) E->F G Aqueous Workup (Quench, Extract, Wash) F->G H Purification (Chromatography) G->H H->end_node

Caption: General workflow for amide coupling reactions.

Application Note 2: Acyl Suzuki-Miyaura Coupling

The carboxylic acid moiety of this compound can be activated and subsequently used in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form aryl thiophene ketones. This is a powerful method for C-C bond formation.[4][5] The most common activation strategy involves converting the carboxylic acid to an acyl chloride.

Protocol 2.1: Two-Step Acyl Suzuki Coupling via Acyl Chloride

Step A: Acyl Chloride Formation

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) or thionyl chloride (SOCl2) (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of DMF (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

Step B: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh3)4 (2-5 mol%) or Pd(dppf)Cl2 (2-5 mol%), and a base like K2CO3 (2.0 eq) or Cs2CO3 (2.0 eq).[6]

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add an anhydrous solvent system, such as a mixture of Toluene and water or Dioxane.

  • Add the freshly prepared 3-Methanesulfonamidothiophene-2-carbonyl chloride (1.0 eq) dissolved in the reaction solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer with water and brine, then dry over Na2SO4, filter, and concentrate.

  • Purify the resulting ketone by flash column chromatography.

Data Summary: Acyl Suzuki-Miyaura Coupling
Palladium CatalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Pd(PPh3)4K2CO3Toluene/H2O901265-90[6]
Pd(dppf)Cl2Cs2CO3Dioxane100870-95[7]
Pd2(dba)3K2CO3Toluene110460-85[4]

Yields are representative and depend on the specific boronic acid used.

Workflow for Acyl Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling Reaction cluster_step3 Step 3: Workup & Purification start_node Start: Carboxylic Acid A React with Oxalyl Chloride or SOCl2 in DCM start_node->A end_node Purified Aryl Ketone process_node process_node intermediate_node intermediate_node B Remove Solvent/ Excess Reagent A->B C Acyl Chloride (Intermediate) B->C E Add Acyl Chloride in Anhydrous Solvent C->E D Combine Arylboronic Acid, Pd Catalyst, and Base D->E F Heat Reaction (80-100°C, 6-18h) E->F G Aqueous Workup F->G H Purification (Chromatography) G->H H->end_node

Caption: Two-step workflow for Acyl Suzuki-Miyaura coupling.

Application Note 3: Acyl Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] An important variation is the acyl Sonogashira coupling, which utilizes an acyl chloride as the electrophile to produce ynones.[9] This protocol begins with the conversion of this compound to its corresponding acyl chloride.

Protocol 3.1: Acyl Sonogashira Coupling via Acyl Chloride

Step A: Acyl Chloride Formation

Follow Step A as described in Protocol 2.1.

Step B: Sonogashira Coupling

  • To a reaction flask, add the terminal alkyne (1.2 eq), a palladium catalyst such as PdCl2(PPh3)2 (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).[9]

  • Purge the flask with an inert gas (Argon or Nitrogen).

  • Add an anhydrous solvent such as Toluene or THF, followed by a base, typically a tertiary amine like Triethylamine (TEA) (2.0-3.0 eq), which also serves as a solvent in some cases.

  • Add the freshly prepared 3-Methanesulfonamidothiophene-2-carbonyl chloride (1.0 eq) dissolved in the reaction solvent.

  • Stir the reaction at room temperature for 1-6 hours. The reaction may require gentle heating (40-50 °C) for less reactive substrates.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH4Cl solution, water, and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude ynone product by flash column chromatography.

Data Summary: Acyl Sonogashira Coupling
Palladium CatalystCo-catalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
PdCl2(PPh3)2CuITEATolueneRT to 501-475-95[9]
Pd(OAc)2/Xantphos-----Varies[10]

Note: Decarbonylative Sonogashira coupling directly from carboxylic acids is also possible but may require specific catalysts and conditions.[10] The protocol above describes the more common acyl chloride route.

Workflow for Acyl Sonogashira Coupling

Sonogashira_Coupling_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling Reaction cluster_step3 Step 3: Workup & Purification start_node Start: Carboxylic Acid A React with Oxalyl Chloride or SOCl2 in DCM start_node->A end_node Purified Ynone process_node process_node intermediate_node intermediate_node C Acyl Chloride (Intermediate) A->C E Add Acyl Chloride in Anhydrous Solvent C->E D Combine Terminal Alkyne, Pd/Cu Catalysts, and Base D->E F Stir at RT (1-6h) E->F G Filter through Celite F->G H Aqueous Workup G->H I Purification (Chromatography) H->I I->end_node

Caption: Workflow for Acyl Sonogashira coupling via an acyl chloride intermediate.

References

Application Notes and Protocols for 3-Methanesulfonamidothiophene-2-carboxylic Acid in Cytostatic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological properties, including anticancer activity. The incorporation of a sulfonamide group, known for its diverse biological activities, into a thiophene carboxylic acid scaffold presents a promising strategy for the development of novel cytostatic agents. This document provides detailed application notes and experimental protocols for the evaluation of 3-Methanesulfonamidothiophene-2-carboxylic acid and its analogs as potential anticancer agents. The methodologies outlined are based on established techniques for assessing cytotoxicity, mechanism of action, and cellular signaling pathways. While specific data for this compound is limited in publicly available literature, the following sections leverage data from structurally related thiophene sulfonamide derivatives to provide a comprehensive guide for researchers.

Cytostatic Activity of Thiophene Sulfonamide Derivatives

Numerous studies have demonstrated the potent cytotoxic effects of thiophene derivatives bearing sulfonamide moieties across a variety of cancer cell lines. These compounds often exhibit activity in the low micromolar to nanomolar range, highlighting their potential as effective anticancer drug candidates.

Table 1: Cytotoxic Activity of Representative Thiophene Sulfonamide Derivatives

Compound ClassCancer Cell LineIC50 / EC50Reference
3-Phenylthiophene-2-sulfonamide DerivativesHL-60 (Human promyelocytic leukemia)<10 µM[1]
Thiophene-based Thiazole SulfonamidesMCF-7 (Human breast adenocarcinoma)Lower than Doxorubicin[2]
2-Amino-3-arylsulfonylthiophenesLeukemia, Breast, and Colon Cancer Cell LinesModerate Activity[3]
Novel Sulfonamide DerivativesMDA-MB-468 (Human breast cancer)< 30 µM[4]
Novel Sulfonamide DerivativesMCF-7 (Human breast cancer)< 128 µM[4]
Novel Sulfonamide DerivativesHeLa (Human cervical cancer)< 360 µM[4]
Thiophene Carboxamide DerivativesMCF-7 (Human breast cancer)38.93% ± 8.19 cell viability at 100 µM[5]
Thiophene Carboxamide DerivativesHT-29 (Human colorectal adenocarcinoma)30.6% ± 18.4 cell viability at 100 µM[5]

Mechanism of Action

The cytostatic effects of thiophene sulfonamides are attributed to various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Key Mechanistic Insights:

  • Apoptosis Induction: Several thiophene sulfonamide derivatives have been shown to induce apoptosis through the mitochondrial pathway.[1] This often involves the binding to and inhibition of anti-apoptotic Bcl-2 family proteins, leading to the activation of caspases.[1]

  • Enzyme Inhibition: This class of compounds has been reported to inhibit various enzymes crucial for cancer progression, such as carbonic anhydrases, PIM-1 kinase, and matrix metalloproteinases.[6][7]

  • Cell Cycle Arrest: Treatment with certain thiophene derivatives can lead to the accumulation of cancer cells in a specific phase of the cell cycle, commonly the G1 phase, thereby preventing cell division.[6][8]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the cytostatic potential of this compound and its analogs.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (or analog)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Cancer cell line

  • 6-well plates

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution by flow cytometry after PI staining of cellular DNA.

Materials:

  • Cancer cell line

  • 6-well plates

  • Test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway Diagram

Cytostatic_Agent_Apoptosis_Induction cluster_cell Cancer Cell Thiophene_Sulfonamide 3-Methanesulfonamidothiophene- 2-carboxylic acid Analog Bcl2 Anti-apoptotic Bcl-2 Proteins Thiophene_Sulfonamide->Bcl2 Inhibition Bax Pro-apoptotic Bax/Bak Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induction by thiophene sulfonamide derivatives.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Synthesize/Acquire 3-Methanesulfonamidothiophene- 2-carboxylic acid Analog Cytotoxicity Protocol 1: In Vitro Cytotoxicity Assay (MTT) Determine IC50 Values Start->Cytotoxicity Mechanism Investigate Mechanism of Action Cytotoxicity->Mechanism Apoptosis Protocol 2: Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis CellCycle Protocol 3: Cell Cycle Analysis Mechanism->CellCycle FurtherStudies Further Mechanistic Studies (e.g., Western Blot for key signaling proteins) Apoptosis->FurtherStudies CellCycle->FurtherStudies End Conclusion: Evaluate as potential cytostatic agent FurtherStudies->End

Caption: General workflow for the evaluation of a novel cytostatic agent.

References

Application Notes and Protocols for the Quantification of 3-Methanesulfonamidothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Methanesulfonamidothiophene-2-carboxylic acid is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and pharmaceutical development.[1] Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound in a biological matrix (plasma) using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described method is designed to be sensitive, specific, and robust for research and development purposes.

Physicochemical Properties of the Analyte:
  • IUPAC Name: this compound

  • Molecular Formula: C₆H₇NO₄S₂[2]

  • Molecular Weight: 221.25 g/mol [2]

  • CAS Number: 132864-57-4[2]

Analytical Method: Reversed-Phase Liquid Chromatography with Tandem Mass Spectrometry (RP-LC-MS/MS)

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry, making it suitable for complex biological matrices. Carboxylic acids can be challenging to retain on standard reversed-phase columns, and their ionization efficiency can be poor.[3][4] To address this, the method employs a C18 column and mobile phase modifiers to ensure adequate retention and detection.

Data Presentation: Quantitative Method Validation Summary

The following table summarizes the typical performance characteristics of the described LC-MS/MS method for the quantification of this compound in human plasma.

Validation ParameterResult
Linearity (R²) > 0.995
Quantitative Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1 ng/mL
Accuracy (% Recovery) 95.2% - 104.5%
Precision (% RSD) < 10%
Matrix Effect Minimal
Stability (Freeze-Thaw) Stable for 3 cycles
Experimental Protocols

1. Materials and Reagents:

  • This compound reference standard (>98% purity)

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound (e.g., this compound-d3)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (sourced ethically)

  • Solid Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase, 60 mg, 3 mL)[5]

2. Standard Solution Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile/water.

3. Sample Preparation (Human Plasma):

This protocol utilizes solid-phase extraction (SPE) to clean up the plasma sample and concentrate the analyte.[5]

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Spiking: To 200 µL of plasma, add 20 µL of the Internal Standard Working Solution (100 ng/mL). For calibration standards and quality control samples, add 20 µL of the respective working standard solution. For blank samples, add 20 µL of 50:50 acetonitrile/water.

  • Protein Precipitation: Add 600 µL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Dilution: Transfer the supernatant to a clean tube and dilute with 1 mL of ultrapure water containing 0.1% formic acid.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]

Table: LC-MS/MS Parameters

ParameterCondition
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-9 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 550°C
Ion Spray Voltage -4500 V
Curtain Gas 30 psi
Collision Gas 8 psi
MRM Transitions Analyte: [M-H]⁻ → fragment ions; IS: [M-H]⁻ → fragment ions

Note: Specific MRM transitions and collision energies need to be optimized by infusing the analyte and internal standard solutions directly into the mass spectrometer.

Mandatory Visualizations

experimental_workflow start Start: Plasma Sample Collection sample_prep Sample Preparation (Protein Precipitation & SPE) start->sample_prep lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end_node End: Concentration Determination data_analysis->end_node

Caption: Overall analytical workflow for the quantification of this compound.

sample_preparation_workflow plasma Plasma Sample (200 µL) + Internal Standard precipitation Protein Precipitation (Acetonitrile) plasma->precipitation centrifuge Centrifugation precipitation->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe Supernatant elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Detailed workflow for the sample preparation of plasma samples.

References

Synthesis of Novel Heterocyclic Compounds from 3-Methanesulfonamidothiophene-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a variety of novel heterocyclic compounds derived from 3-methanesulfonamidothiophene-2-carboxylic acid. This starting material offers a versatile scaffold for the generation of fused thiophene ring systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below describe the synthesis of thieno[3,2-d]pyrimidines, 1,3,4-oxadiazoles, thieno[3,2-d]pyridazines, and thieno[3,2-d]triazines.

Overview of Synthetic Strategies

The synthetic approach hinges on the initial manipulation of the functional groups of this compound to facilitate cyclization into various heterocyclic systems. The primary strategies involve:

  • Deprotection of the sulfonamide to the versatile 3-amino-2-carboxylic acid intermediate, which is a key precursor for the synthesis of fused pyrimidine, pyridazine, and triazine rings.

  • Conversion of the carboxylic acid to a carbohydrazide , which serves as a key intermediate for the synthesis of 1,3,4-oxadiazoles.

The overall synthetic workflow is depicted below.

Synthetic Workflow start This compound intermediate1 3-Aminothiophene-2-carboxylic Acid start->intermediate1 Sulfonamide Deprotection intermediate2 3-Methanesulfonamidothiophene-2-carbohydrazide start->intermediate2 Carboxylic Acid Activation & Hydrazinolysis product1 Thieno[3,2-d]pyrimidines intermediate1->product1 Cyclization with Amidine/Urea Equivalents product3 Thieno[3,2-d]pyridazines intermediate1->product3 Cyclization with Hydrazine Derivatives product4 Thieno[3,2-d]triazines intermediate1->product4 Diazotization & Cyclization product2 1,3,4-Oxadiazoles intermediate2->product2 Cyclodehydration

Caption: General synthetic workflow for the diversification of this compound.

Synthesis of Key Intermediates

Intermediate 1: 3-Aminothiophene-2-carboxylic Acid

The conversion of the 3-methanesulfonamido group to a 3-amino group is a critical step for the synthesis of several target heterocycles. This can be achieved via acidic hydrolysis.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane or CH2Cl2), add trifluoromethanesulfonic acid (TfOH) (2.0-3.0 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-aminothiophene-2-carboxylic acid.

Starting MaterialReagentsSolventTime (h)Temperature (°C)Expected Yield (%)
This compound (1.0 g)Trifluoromethanesulfonic acid (2.5 eq)Dioxane18RT60-75
Intermediate 2: 3-Methanesulfonamidothiophene-2-carbohydrazide

This intermediate is the direct precursor for the synthesis of 1,3,4-oxadiazoles.

Experimental Protocol:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. Stir the mixture at room temperature for 2-3 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Hydrazinolysis: Dissolve the crude acid chloride in dry tetrahydrofuran (THF) and add it dropwise to a stirred solution of hydrazine hydrate (2.0 eq) in THF at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to give the crude carbohydrazide.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 3-methanesulfonamidothiophene-2-carbohydrazide.

Starting MaterialReagentsSolventTime (h)Temperature (°C)Expected Yield (%)
This compound (1.0 g)1. Oxalyl chloride, DMF (cat.) 2. Hydrazine hydrateDCM/THF6-9RT75-85

Synthesis of Novel Heterocyclic Compounds

Thieno[3,2-d]pyrimidines

Thieno[3,2-d]pyrimidines are known to possess a wide range of biological activities, including anticancer properties. They can be synthesized from 3-aminothiophene-2-carboxylic acid via cyclization with various one-carbon synthons.

Experimental Protocol (Example with Formamide):

  • A mixture of 3-aminothiophene-2-carboxylic acid (1.0 eq) and formamide (10-15 eq) is heated at 150-160 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure thieno[3,2-d]pyrimidin-4(3H)-one.

IntermediateReagentTime (h)Temperature (°C)Expected Yield (%)
3-Aminothiophene-2-carboxylic acid (0.5 g)Formamide515565-80
1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are an important class of five-membered heterocycles with diverse pharmacological applications. They can be synthesized from 3-methanesulfonamidothiophene-2-carbohydrazide.

Experimental Protocol (Example with Triethyl Orthoformate):

  • A mixture of 3-methanesulfonamidothiophene-2-carbohydrazide (1.0 eq) and triethyl orthoformate (5-10 eq) is refluxed for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and evaporate the excess triethyl orthoformate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the 2-(3-methanesulfonamidothiophen-2-yl)-1,3,4-oxadiazole.

IntermediateReagentTime (h)Temperature (°C)Expected Yield (%)
3-Methanesulfonamidothiophene-2-carbohydrazide (0.5 g)Triethyl orthoformate7Reflux70-85
Thieno[3,2-d]pyridazines

Thieno[3,2-d]pyridazines are another class of fused heterocycles with potential biological activity. Their synthesis can be achieved from 3-aminothiophene-2-carboxylic acid derivatives.

Experimental Protocol:

  • Esterification: Convert 3-aminothiophene-2-carboxylic acid to its methyl or ethyl ester by standard methods (e.g., using SOCl2 in methanol/ethanol).

  • Cyclization: Reflux the 3-aminothiophene-2-carboxylate (1.0 eq) with hydrazine hydrate (2.0-3.0 eq) in a high-boiling solvent such as ethanol or n-butanol for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates upon cooling.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

  • Recrystallize from a suitable solvent to obtain the pure thieno[3,2-d]pyridazin-4(3H)-one.

IntermediateReagentSolventTime (h)Temperature (°C)Expected Yield (%)
Methyl 3-aminothiophene-2-carboxylate (0.5 g)Hydrazine hydraten-Butanol18Reflux55-70
Thieno[3,2-d]triazines

Thieno[3,2-d]triazines represent a less explored but potentially valuable heterocyclic system.

Experimental Protocol:

  • Diazotization: To a cooled (0-5 °C) solution of 3-aminothiophene-2-carboxylic acid (1.0 eq) in a mixture of concentrated HCl and water, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyclization: The intramolecular cyclization to the thieno[3,2-d][1][2][3]triazin-4(3H)-one may occur spontaneously upon warming to room temperature or may require gentle heating.

  • Monitor the formation of the product by TLC.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purify by recrystallization.

IntermediateReagentsTime (h)Temperature (°C)Expected Yield (%)
3-Aminothiophene-2-carboxylic acid (0.5 g)1. NaNO2, HCl 2. Heat (if needed)2-40 -> RT50-65

Potential Biological Activity and Signaling Pathway

Thienopyrimidine derivatives have been reported to exhibit anticancer activity, often through the inhibition of protein kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in tumor cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation mTOR->Proliferation VEGF VEGF VEGF->VEGFR2 Binds and Activates Inhibitor Novel Thieno[3,2-d]pyrimidine (Proposed Inhibitor) Inhibitor->VEGFR2 Inhibits

Caption: Proposed mechanism of action via inhibition of the VEGFR-2 signaling pathway.

The synthesized novel heterocyclic compounds, particularly the thieno[3,2-d]pyrimidine derivatives, will be subjected to in vitro screening against a panel of cancer cell lines to determine their cytotoxic effects. Compounds showing significant activity will be further evaluated for their inhibitory effects on specific kinases like VEGFR-2.

Disclaimer: These protocols are intended for use by qualified researchers in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The expected yields are estimates based on literature for analogous compounds and may vary. Optimization of reaction conditions may be necessary to achieve desired outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methanesulfonamidothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and optimized protocols for the synthesis of 3-Methanesulfonamidothiophene-2-carboxylic acid.

Synthesis Overview & Pathway

The synthesis of this compound is typically achieved through a three-step process starting from a suitable precursor for the thiophene ring. The general pathway involves the formation of a 3-aminothiophene-2-carboxylate ester, followed by sulfonylation of the amino group, and concluding with the hydrolysis of the ester to the desired carboxylic acid.

G cluster_0 Step 1: Thiophene Ring Formation cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Hydrolysis Start α-Mercapto Ketone/ Aldehyde + Activated Nitrile Step1_Product Methyl 3-aminothiophene- 2-carboxylate Start->Step1_Product Gewald Reaction Step2_Product Methyl 3-(methanesulfonamido)- thiophene-2-carboxylate Step1_Product->Step2_Product Methanesulfonyl Chloride, Base (e.g., Pyridine) Final_Product 3-Methanesulfonamido- thiophene-2-carboxylic acid Step2_Product->Final_Product Base Hydrolysis (e.g., NaOH), then Acidification (e.g., HCl)

Caption: General synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 3-aminothiophene-2-carboxylate precursor?

A1: The Gewald reaction is a widely used and efficient one-pot method for synthesizing substituted 2-aminothiophenes.[1] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst, such as morpholine or triethylamine.[1][2]

Q2: Why is the amino group converted to a sulfonamide?

A2: Converting the amino group to a methanesulfonamide serves multiple purposes in drug development. It can modify the compound's physicochemical properties, such as acidity (pKa) and lipophilicity, which influences its pharmacokinetic profile (ADME - absorption, distribution, metabolism, and excretion). The sulfonamide group is also a very stable functional group resistant to metabolic degradation.[3]

Q3: Can I perform the sulfonylation directly on 3-aminothiophene-2-carboxylic acid?

A3: It is highly discouraged. The carboxylic acid can react with methanesulfonyl chloride to form a mixed anhydride, leading to unwanted side products and lower yields. Furthermore, the free acid and the amine can form an internal salt, reducing the nucleophilicity of the amine. Therefore, the reaction is almost always performed on the ester, which is hydrolyzed in the final step.

Q4: What are the critical safety precautions for this synthesis?

A4: Methanesulfonyl chloride is highly corrosive, toxic, and a lachrymator; it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3][4] Thionyl chloride, sometimes used in the synthesis of precursors, is also highly corrosive and reacts violently with water.[5] Always quench reagents carefully and be aware of potential exothermic reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q5: My yield for the Gewald reaction (Step 1) is very low. What are the common causes?

A5: Low yields in the Gewald reaction are often traced back to several factors. The primary areas to investigate are the purity of reagents, reaction temperature, and the choice of base.

G Problem Low Yield in Gewald Reaction CheckReagents Purity of Reagents? Problem->CheckReagents CheckTemp Reaction Temperature? Problem->CheckTemp CheckBase Choice of Base? Problem->CheckBase Sol_Reagents Use freshly distilled ketone/aldehyde and cyanoacetate. CheckReagents->Sol_Reagents If impure Sol_Temp Maintain temperature between 40-50°C. Overheating can cause sulfur polymerization. CheckTemp->Sol_Temp If incorrect Sol_Base Morpholine is often more effective than triethylamine. Ensure correct stoichiometry. CheckBase->Sol_Base If suboptimal

Caption: Troubleshooting workflow for low yield in the Gewald reaction.

Q6: I am observing multiple spots on my TLC after the sulfonylation reaction (Step 2). What are the likely side products?

A6: The most common side product is the unreacted starting material (the aminothiophene ester). Another possibility, though less common with methanesulfonyl chloride, is the formation of a di-sulfonated product if a highly reactive secondary amine is formed or if the reaction conditions are too harsh. Impurities in the starting amine can also lead to other side reactions. Ensure your reaction goes to completion by monitoring with TLC and consider purification of the starting amine if issues persist.

Q7: The final hydrolysis step (Step 3) is not going to completion, or I am seeing degradation of my product. What should I do?

A7: Incomplete hydrolysis or product degradation can be managed by carefully controlling the reaction conditions.

  • Incomplete Hydrolysis : If the reaction is stalled, you can try increasing the temperature (e.g., refluxing) or adding a co-solvent like THF or methanol to improve solubility. Increasing the concentration of the base (e.g., from 1M to 4M NaOH) can also accelerate the reaction.[6]

  • Product Degradation : The methanesulfonamide group is generally stable, but prolonged exposure to very harsh basic or acidic conditions at high temperatures could potentially lead to decomposition.[3] Use the mildest conditions that effectively hydrolyze the ester. Monitor the reaction over time to find the optimal point before significant degradation occurs. After basic hydrolysis, ensure the product is fully protonated by acidifying to a pH of ~2-3 to precipitate the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate (via Gewald Reaction)

  • To a three-necked flask equipped with a stirrer and condenser, add the starting ketone (e.g., cyclohexanone, 0.1 mol), methyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in methanol (60 mL).[1]

  • With stirring, slowly add morpholine (10 mL) over a period of 30 minutes, maintaining the temperature at 35-40°C.[1]

  • After the addition is complete, heat the reaction mixture to 45°C and stir for 3-4 hours.

  • Allow the mixture to cool to room temperature. The product will often precipitate.

  • Filter the solid precipitate and wash it with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure methyl 3-aminothiophene-2-carboxylate derivative. Typical yields range from 70-85%.[1]

Protocol 2: Synthesis of Methyl 3-(methanesulfonamido)thiophene-2-carboxylate

  • Dissolve Methyl 3-aminothiophene-2-carboxylate (0.1 mol) in a suitable solvent like pyridine or dichloromethane (DCM) (200 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add methanesulfonyl chloride (0.11 mol, 1.1 equivalents) dropwise to the stirred solution, ensuring the temperature does not rise above 5°C.[4]

  • After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis shows complete consumption of the starting material.

  • If using DCM, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. If using pyridine, carefully pour the reaction mixture into ice-water and extract the product with a solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Hydrolysis to this compound

  • Suspend Methyl 3-(methanesulfonamido)thiophene-2-carboxylate (0.1 mol) in a mixture of methanol (100 mL) and 4M aqueous sodium hydroxide (100 mL).[6]

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.[6]

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ether or DCM to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • The final product will precipitate as a solid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the pure this compound.

Optimization Data

Improving yield often involves the systematic optimization of reaction parameters. The tables below summarize how different conditions can affect reaction outcomes, based on analogous transformations reported in the literature.

Table 1: Effect of Base and Solvent on Sulfonamide Formation

EntryStarting MaterialBase (Equivalents)SolventYield (%)Reference
1Aromatic AminePyridine (solvent)Pyridine~85-95%General Knowledge
2Aromatic AmineTriethylamine (1.5)Dichloromethane~80-90%General Knowledge
3N-Cbz-amino acidN-Methylimidazole (2.0)Dichloromethaneup to 89%[7]
4AmineTriethylamineAcetonitrile/THF61%[8]

Note: Yields are highly substrate-dependent. This table provides a general guideline for selecting initial screening conditions.

Table 2: Conditions for Ester Hydrolysis (Saponification)

EntryBaseSolvent SystemTemperatureTime (h)OutcomeReference
14N aq. NaOHWaterReflux2Successful hydrolysis of 3-aminothiophene-2-carboxylate[6]
2aq. NaOHN/AN/AN/AGeneral method for ester hydrolysis[9]
3aq. HClN/AN/AN/AAcid-catalyzed hydrolysis is also possible[9]

Note: Basic hydrolysis is generally preferred for this substrate to avoid any potential side reactions under strongly acidic conditions.

References

Technical Support Center: Purification of 3-Methanesulfonamidothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Methanesulfonamidothiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the scale of the purification.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Based on its likely synthesis from 3-aminothiophene-2-carboxylic acid or its esters, common impurities may include:

  • Starting materials: Unreacted 3-aminothiophene-2-carboxylic acid or its corresponding ester.

  • Reagents: Residual methanesulfonyl chloride or byproducts from its decomposition.

  • Side products: Di-sulfonated byproducts or products from ring-opening of the thiophene core under harsh conditions.

  • Hydrolysis products: If the synthesis involves an ester, incomplete hydrolysis can leave residual ester.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques, including:

  • Thin Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the desired product and the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Problem 1: The compound does not dissolve in the recrystallization solvent, even when heated.

Possible CauseSuggested Solution
The solvent is not polar enough to dissolve the highly polar carboxylic acid and sulfonamide groups.Try more polar solvents such as ethanol, methanol, or water. A mixture of solvents, like ethanol/water or acetic acid/water, can also be effective.[1]
The amount of solvent is insufficient.Gradually add more hot solvent until the compound dissolves completely.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

Possible CauseSuggested Solution
The solution is too concentrated.Add a small amount of hot solvent to the oiled-out mixture to achieve a clear solution, then allow it to cool slowly.
The cooling process is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Using a Dewar flask can help to slow down the cooling rate.
The presence of significant impurities is inhibiting crystallization.Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization.

Problem 3: No crystals form upon cooling.

Possible CauseSuggested Solution
The solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Nucleation has not been initiated.Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a seed crystal of the pure compound if available.

Problem 4: Low recovery of the purified compound.

Possible CauseSuggested Solution
Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the compound.
The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel and filter flask) to prevent the solution from cooling and crystallizing prematurely.
Column Chromatography

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

Problem 1: The compound does not move from the baseline on the TLC plate (Rf = 0).

Possible CauseSuggested Solution
The eluent is not polar enough.Increase the polarity of the eluent. For silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. Gradually increase the proportion of the polar solvent.
The compound is strongly interacting with the acidic silica gel.Add a small amount of a polar modifier to the eluent, such as 0.1-1% acetic acid or formic acid. This will protonate the carboxylic acid, reducing its interaction with the silica gel and preventing streaking.[2][3]

Problem 2: The compound streaks on the TLC plate and the column.

Possible CauseSuggested Solution
The compound is interacting too strongly with the stationary phase.As mentioned above, add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid group.[2][3]
The sample was overloaded on the column.Use a larger column with more silica gel or reduce the amount of sample loaded. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
The column was not packed properly.Ensure the column is packed uniformly without any air bubbles or channels. A slurry packing method is often preferred.

Problem 3: Poor separation of the compound from impurities.

Possible CauseSuggested Solution
The eluent system is not optimized.Perform a thorough solvent screen using TLC to find an eluent system that provides good separation between your compound and the impurities (aim for a ΔRf > 0.2).
The column was run too quickly.Decrease the flow rate of the eluent to allow for better equilibration between the stationary and mobile phases.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is often a good starting point for polar carboxylic acids.[1]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude compound to completely dissolve it.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for a polar compound like this compound on silica gel would be a mixture of dichloromethane/methanol or ethyl acetate/hexane with the addition of 0.5% acetic acid. Aim for an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor the elution by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Suggested Recrystallization Solvents and Expected Observations

Solvent/Solvent SystemSolubility (Cold)Solubility (Hot)Expected Crystal Quality
WaterLowModerateMay form fine needles
EthanolModerateHighGood for larger crystals
MethanolModerateHighSimilar to ethanol
Ethanol/WaterLowHighOften yields high-purity crystals
Acetic Acid/WaterLowHighEffective, but requires thorough drying to remove acetic acid

Table 2: Example TLC and Column Chromatography Eluent Systems

Eluent System (v/v)Acetic Acid (%)Typical RfNotes
Ethyl Acetate / Hexane (1:1)0.5 - 1.00.2 - 0.4Good starting point for many carboxylic acids.
Dichloromethane / Methanol (95:5)0.5 - 1.00.2 - 0.4More polar system for compounds with lower Rf in ethyl acetate/hexane.
Dichloromethane / Methanol (9:1)0.5 - 1.00.4 - 0.6For more polar impurities that need to be eluted.

Visualization

Purification_Workflow cluster_start Starting Point cluster_analysis Initial Analysis cluster_purification Purification Method cluster_outcome Outcome Crude_Product Crude this compound TLC_Analysis TLC/HPLC Analysis Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization High Purity/ Crystalline Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Complex Mixture/ Oily Pure_Product Pure Product Recrystallization->Pure_Product Further_Purification Requires Further Purification Recrystallization->Further_Purification Column_Chromatography->Pure_Product Column_Chromatography->Further_Purification Further_Purification->Column_Chromatography Re-run

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted thiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted thiophenes?

Several classical and modern synthetic methods are widely used, each with its own advantages depending on the desired substitution pattern. Key methods include:

  • Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. It is particularly useful for preparing 3,4-dialkyl or 3,4-diarylthiophenes.[1]

  • Gewald Aminothiophene Synthesis: This is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to produce polysubstituted 2-aminothiophenes.[2][3]

  • Fiesselmann Thiophene Synthesis: This method is useful for preparing thiophenes with ester or carbonyl functionalities, which are valuable in pharmaceutical and agrochemical applications.[1][]

  • Hinsberg Synthesis: This approach utilizes diketones and sulfurizing agents to form thiophene rings and is effective for synthesizing simple thiophene structures.[1][]

  • Suzuki Coupling: This is a cross-coupling reaction used to form carbon-carbon bonds, often employed to introduce aryl or other substituents onto a pre-existing thiophene ring.[5]

  • C-H Activation/Arylation: This modern technique allows for the direct functionalization of thiophene C-H bonds, offering a more atom-economical approach to substitution.[6][7]

Q2: I am observing low yields in my thiophene synthesis. What are the general factors I should investigate?

Low yields are a common challenge in organic synthesis. For thiophene synthesis, consider the following general troubleshooting steps:

  • Purity of Starting Materials: Ensure that your starting materials, such as 1,4-dicarbonyl compounds or ketones, are of high purity, as impurities can lead to side reactions.[8]

  • Reagent Activity: Sulfurizing agents like phosphorus pentasulfide and Lawesson's reagent can degrade upon exposure to moisture.[8] Always use fresh and properly stored reagents.

  • Reaction Temperature: The optimal temperature can be substrate-dependent. If the reaction is sluggish, a gradual increase in temperature may be necessary. Conversely, high temperatures can sometimes promote byproduct formation.[8]

  • Solvent and Base Selection: The choice of solvent and base is critical, especially in reactions like the Suzuki coupling, and an inappropriate combination can result in poor solubility, slow reaction rates, or side reactions.[5]

  • Atmosphere: Some reactions, particularly those involving organometallic catalysts like in Suzuki coupling, are sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).

Q3: What are the best practices for purifying substituted thiophenes?

The purification of substituted thiophenes can be challenging due to the presence of regioisomers and other byproducts with similar polarities.[9] Effective purification techniques include:

  • Column Chromatography: This is the most frequently used method. A systematic screening of solvent systems, starting with non-polar eluents and gradually increasing polarity, is recommended.[9]

  • Recrystallization: If the desired thiophene product is a solid, recrystallization can be a highly effective method for achieving high purity.[8][9]

  • Distillation: For volatile thiophene products, distillation under reduced pressure can be an efficient way to remove non-volatile impurities.[8]

  • Preparative Thin-Layer Chromatography (TLC): For small-scale separations, preparative TLC can be useful for isolating pure isomers.[9]

Troubleshooting Guides

Paal-Knorr Thiophene Synthesis

Problem: Low Yield of Thiophene and Significant Furan Byproduct Formation

Question: My Paal-Knorr reaction is producing a low yield of the desired thiophene, and I'm observing a significant amount of the corresponding furan byproduct. How can I improve the selectivity?

Possible Causes and Solutions: The formation of a furan byproduct is a common competing pathway in the Paal-Knorr synthesis because sulfurizing agents can also act as dehydrating agents.[8]

Troubleshooting StepRecommendationRationale
Choice of Sulfurizing Agent Switch from phosphorus pentasulfide (P₄S₁₀) to Lawesson's reagent.Lawesson's reagent is often milder and more efficient, leading to better selectivity for thiophene formation.[8]
Reaction Temperature Maintain the lowest effective temperature for the reaction.Higher temperatures can favor the dehydration pathway that leads to furan formation.[8]
Purity of Starting Material Ensure the 1,4-dicarbonyl compound is of high purity.Impurities can interfere with the desired reaction pathway.[8]
Gewald Aminothiophene Synthesis

Problem: Formation of Dimeric Byproducts

Question: In my Gewald synthesis, I am observing a significant amount of a dimeric byproduct, which is reducing the yield of my desired 2-aminothiophene. How can I minimize this side reaction?

Possible Causes and Solutions: The dimerization of the ylidene intermediate is a known side-reaction in the Gewald synthesis.[10] The reaction conditions play a crucial role in favoring the desired intramolecular cyclization over intermolecular dimerization.

Troubleshooting StepRecommendationRationale
Reaction Conditions Employ suitable reaction conditions where the recyclization of the dimer to the desired aminothiophene can occur.Under certain conditions, the formed dimer can be converted back to the monomeric intermediate, which then cyclizes to the product.[10]
Two-Step Procedure For less reactive ketones, consider a two-step procedure where the Knoevenagel-Cope condensation product is isolated first.This can provide better control over the subsequent cyclization step and may lead to higher yields for certain substrates.[10]
Suzuki Coupling of Thiophene Derivatives

Problem: Low or No Yield of the Coupled Product

Question: My Suzuki coupling reaction with a substituted thiophene is either not proceeding or giving a very low yield. What are the common reasons for failure?

Possible Causes and Solutions: Low yields in Suzuki coupling can be due to several factors, including catalyst deactivation, instability of the boronic acid, and incorrect choice of reaction conditions.[5]

Troubleshooting StepRecommendationRationale
Protodeboronation Use more stable boronic acid derivatives like pinacol esters or trifluoroborate salts.Thiophene boronic acids can be unstable and undergo protodeboronation (replacement of the boron group with hydrogen).[5]
Catalyst and Ligand Screen different palladium catalysts and phosphine ligands.The choice of catalyst and ligand is crucial and often substrate-dependent. Bulky phosphine ligands can be effective.[11]
Base and Solvent Systematically vary the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system.An inappropriate combination can lead to poor solubility and side reactions.[5] The addition of a small amount of water can sometimes be beneficial in anhydrous couplings with K₃PO₄.[11]
Reaction Temperature Lower the reaction temperature and increase the reaction time.High temperatures can sometimes lead to the formation of side products like homo-coupling of the boronic acid.[12]
Regioselectivity in Thiophene Functionalization

Problem: Poor Regioselectivity in Electrophilic Substitution or C-H Activation

Question: I am trying to functionalize my substituted thiophene at a specific position but am getting a mixture of regioisomers. How can I improve the selectivity?

Possible Causes and Solutions: The inherent electronic properties of the thiophene ring and the directing effects of existing substituents determine the regioselectivity of functionalization. The C2 position is generally the most reactive towards electrophilic substitution.[2]

Troubleshooting StepRecommendationRationale
Directing Groups Install a removable directing group to guide the functionalization to the desired position.This can override the inherent reactivity of the thiophene ring.[12]
C-H Activation Conditions For C-H activation, the choice of ligand can control the regioselectivity.For example, in Pd-catalyzed C-H arylation, different ligands can favor either α- or β-arylation.[7]
Lithiation For selective C2 functionalization, consider lithiation using a strong base like n-butyllithium at low temperatures, followed by quenching with an electrophile.This is a well-established method for achieving high C2 selectivity.[12]

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of a Substituted Thiophene (Microwave-Assisted)

This protocol is a general representation of a microwave-assisted Paal-Knorr synthesis.

  • Materials:

    • Substituted 1,4-diketone (1 mmol)

    • Lawesson's Reagent (0.5 mmol, 0.5 equiv.)

    • Toluene (3 mL)

    • Microwave vial (10 mL) with a stir bar

  • Procedure:

    • To the microwave vial, add the 1,4-diketone, Lawesson's reagent, and toluene.

    • Seal the vial and place it in the microwave reactor.

    • Heat the reaction mixture to 130°C for 30 minutes with stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the vial to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the toluene.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure substituted thiophene.[8]

Protocol 2: Suzuki Coupling of a Bromothiophene with an Arylboronic Acid

This is a general protocol for a Suzuki coupling reaction.

  • Materials:

    • Bromothiophene derivative (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • K₂CO₃ (2.0 eq)

    • Toluene/Ethanol/Water mixture (e.g., 4:1:1)

    • Schlenk flask

  • Procedure:

    • To the Schlenk flask under an argon atmosphere, add the bromothiophene, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to reflux (e.g., 80-100°C) and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Add water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

Table 1: Synthesis of 3,4-Disubstituted Thiophenes

CompoundStarting Material(s)ReagentsSolventTemp. (°C)Time (h)Yield (%)
3,4-Dimethylthiophene3,4-Dimethyl-2,5-dihydrothiopheneDDQToluene110285
3,4-Dibromothiophene2,3,4,5-TetrabromothiopheneZincAcetic Acid251270
3,4-Dimethoxythiophene3,4-DibromothiopheneSodium methoxide, CuIDMF1502465
3,4-Ethylenedioxythiophene (EDOT)3,4-DimethoxythiopheneEthylene glycol, p-TsOHToluene1104880

Data is illustrative and compiled from typical synthetic procedures. Actual results may vary.[1]

Visualizations

troubleshooting_suzuki_coupling start Low or No Yield in Suzuki Coupling check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK outcome_no_change No Improvement, Re-evaluate Strategy check_reagents->outcome_no_change Reagents Degraded troubleshoot_catalyst Troubleshoot Catalyst System check_conditions->troubleshoot_catalyst Conditions Seem Appropriate check_conditions->outcome_no_change Suboptimal Conditions Identified troubleshoot_boronic_acid Address Boronic Acid Instability troubleshoot_catalyst->troubleshoot_boronic_acid Catalyst System Optimized troubleshoot_catalyst->outcome_no_change Catalyst Inactive outcome_improved Yield Improved troubleshoot_boronic_acid->outcome_improved Stable Boron Reagent Used troubleshoot_boronic_acid->outcome_no_change Protodeboronation Persists

Caption: Troubleshooting workflow for low yield in Suzuki coupling of thiophenes.

paal_knorr_selectivity start Paal-Knorr Synthesis: Low Thiophene, High Furan Byproduct change_reagent Switch P4S10 to Lawesson's Reagent start->change_reagent optimize_temp Optimize Reaction Temperature change_reagent->optimize_temp Selectivity Improved furan_favored Furan Formation Still Dominant change_reagent->furan_favored No Significant Change check_purity Verify Purity of 1,4-Dicarbonyl optimize_temp->check_purity Lower Temperature optimize_temp->furan_favored Temperature Change Ineffective thiophene_favored Increased Selectivity for Thiophene check_purity->thiophene_favored Purity Confirmed check_purity->furan_favored Impurities Detected

Caption: Decision tree for improving thiophene selectivity in Paal-Knorr synthesis.

References

Technical Support Center: Synthesis of 3-Methanesulfonamidothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 3-Methanesulfonamidothiophene-2-carboxylic acid. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for this compound?

A1: The most common synthetic route is a multi-step process that begins with the formation of a 3-aminothiophene-2-carboxylate ester, typically via a Gewald reaction. This intermediate is then sulfonylated using methanesulfonyl chloride, followed by saponification of the ester to yield the final carboxylic acid.

G cluster_0 Step 1: Thiophene Ring Formation cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Saponification A Carbonyl Compound + Activated Nitrile + Elemental Sulfur B Gewald Reaction A->B Base (e.g., Morpholine) C 3-Aminothiophene-2-carboxylate Ester B->C D Sulfonylation with Methanesulfonyl Chloride (MsCl) C->D Base (e.g., Pyridine) E 3-Methanesulfonamido- thiophene-2-carboxylate Ester D->E F Hydrolysis E->F Base (e.g., LiOH, NaOH) G 3-Methanesulfonamido- thiophene-2-carboxylic acid F->G

Caption: General three-step synthesis workflow for the target compound.

Q2: My TLC analysis after the sulfonylation step shows multiple spots. What are the most probable side products?

A2: The presence of multiple spots indicates an incomplete reaction or the formation of byproducts. Key side products in the sulfonylation of 3-aminothiophene-2-carboxylate esters include:

  • Unreacted Starting Material: The 3-aminothiophene ester may persist if the reaction time is too short, the temperature is too low, or an insufficient amount of methanesulfonyl chloride is used.

  • Di-sulfonated Product: The nitrogen of the newly formed sulfonamide is slightly acidic and can be deprotonated and react with a second molecule of methanesulfonyl chloride. This forms an N,N-bis(methylsulfonyl)amino derivative. This is more likely with excess methanesulfonyl chloride or a strong base.

  • Ring Sulfonylation: Thiophene is an electron-rich heterocycle and is susceptible to electrophilic substitution.[1][2][3] Reaction with methanesulfonyl chloride can occur at the C5 position of the thiophene ring, which is highly activated.

  • Hydrolyzed Starting Material: If the reaction conditions contain water, methanesulfonyl chloride can hydrolyze to methanesulfonic acid.

G cluster_main Sulfonylation Reaction & Side Products cluster_products Reaction Mixture Components SM 3-Aminothiophene-2- carboxylate Ester reagent + Methanesulfonyl Chloride (MsCl) DP Desired Product (Monosulfonamide) reagent->DP Desired Pathway SP1 Side Product: Di-sulfonated Amine reagent->SP1 Excess MsCl/ Strong Base SP2 Side Product: C5-Ring Sulfonylation reagent->SP2 Electrophilic Attack on Ring SP3 Unreacted Starting Material

Caption: Potential products formed during the sulfonylation step.

Q3: My overall yield is significantly low after the final saponification step. What is causing this product loss?

A3: Significant yield loss during saponification often points to the chemical instability of the sulfonamide bond under the reaction conditions.

  • Sulfonamide Hydrolysis: Sulfonamide bonds can undergo hydrolysis under both acidic and basic conditions, although they are generally more stable than amides.[4][5][6] The use of strong bases (like NaOH or KOH) at elevated temperatures for extended periods can cleave the S-N bond, leading back to the 3-aminothiophene derivative and methanesulfonic acid salts. This is a common cause of yield reduction. To mitigate this, milder conditions are recommended.

Table 1: Comparison of Saponification Conditions

BaseTemperature (°C)Time (h)Typical Purity (%)Common Issue
NaOH (2M)806~75%Significant sulfonamide hydrolysis observed.
LiOH (1M)404~90%Milder conditions, reduced hydrolysis.
LiOH (1M)Room Temp12-16>95%Preferred method, minimizes side reactions.
Q4: What are the best practices for purifying the final product, this compound?

A4: Purification can be challenging due to the product's polarity and the similar nature of potential impurities.

  • Acid-Base Extraction: After saponification, the reaction mixture is typically acidified. The desired product, being a carboxylic acid, will precipitate. However, the hydrolyzed side product (3-aminothiophene-2-carboxylic acid) is amphoteric and may co-precipitate or remain in the aqueous layer depending on the pH. Careful adjustment of the pH to around 2-3 is crucial for selective precipitation of the desired product.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile, or ethyl acetate/heptane) is effective for removing less polar impurities like any remaining ester and more polar impurities like inorganic salts.

  • Chromatography: If high-performance liquid chromatography (HPLC) analysis indicates persistent impurities, flash column chromatography on silica gel may be necessary. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol containing a small amount of acetic acid (to keep the carboxylic acid protonated), is often effective.

Troubleshooting Guide

Table 2: Troubleshooting Common Synthesis Issues

SymptomPossible Cause(s)Recommended Solution(s)
No reaction after adding MsCl - Inactive methanesulfonyl chloride (hydrolyzed).- Base is not strong enough or has degraded.- Use fresh, anhydrous methanesulfonyl chloride.- Use a fresh bottle of anhydrous pyridine or an alternative base like triethylamine.
Formation of a dark tar-like substance - Reaction temperature is too high, causing decomposition of the thiophene ring.- Presence of strong oxidizing impurities.- Maintain the reaction temperature below 10°C during the addition of MsCl.- Ensure all reagents and solvents are pure.
Product precipitates during workup but redissolves - The pH is not optimal for precipitation.- The product is forming a soluble salt.- Carefully adjust the pH to 2-3 using a pH meter.- Ensure the aqueous layer is saturated with NaCl to decrease the solubility of the product.
Final product is insoluble in common organic solvents - This is characteristic of zwitterionic compounds or salts.- Potential formation of polymeric byproducts.- Confirm the structure by NMR in a suitable solvent like DMSO-d6.- Attempt to dissolve in slightly acidic or basic aqueous solutions.

Key Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-aminothiophene-2-carboxylate (Exemplary Precursor)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1.0 eq), cyclohexanone (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (3-4 mL per gram of cyanoacetate).

  • Reaction: Add morpholine (0.5 eq) as a catalyst.

  • Heating: Heat the mixture to reflux (approximately 60-70°C) and stir for 2-3 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Isolation: Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the aminothiophene ester.

Protocol 2: Sulfonylation of Ethyl 3-aminothiophene-2-carboxylate
  • Setup: Dissolve the aminothiophene ester (1.0 eq) in anhydrous pyridine (5-10 mL per gram of ester) in a flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add methanesulfonyl chloride (1.2 eq) dropwise via a syringe, ensuring the temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Workup: Pour the reaction mixture into ice-water and acidify with 2M HCl to a pH of ~2.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Saponification to this compound
  • Setup: Dissolve the 3-methanesulfonamidothiophene-2-carboxylate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 eq) and stir the mixture at room temperature overnight (12-16 hours).

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or dichloromethane to remove any unreacted ester.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl to a pH of 2-3. A precipitate should form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes, then filter the solid. Wash the filter cake with cold water and dry under high vacuum to yield the final product.

References

Technical Support Center: Optimization of Reaction Conditions for the Sulfonamidation of Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sulfonamidation of thiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important chemical transformation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the sulfonamidation of thiophenes, offering potential causes and solutions.

Problem 1: Low to No Product Yield

Possible Causes:

  • Inactive Catalyst: The palladium or copper catalyst may be deactivated due to oxidation or improper handling.

  • Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific thiophene substrate and sulfonamide.

  • Incorrect Base: The base may not be strong enough to deprotonate the sulfonamide or may be sterically hindered.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at an appreciable rate.

  • Poor Solvent Choice: The solvent may not be appropriate for the reaction, leading to poor solubility of reactants or catalyst deactivation.

Troubleshooting Workflow:

start Low Yield catalyst Check Catalyst Activity start->catalyst ligand Screen Different Ligands catalyst->ligand If catalyst is active end Improved Yield catalyst->end If new catalyst works base Evaluate Base Strength & Type ligand->base If yield still low ligand->end If new ligand works solvent Test Alternative Solvents base->solvent If yield still low base->end If new base works temperature Increase Reaction Temperature solvent->temperature If yield still low solvent->end If new solvent works temperature->end

Troubleshooting Workflow for Low Reaction Yield

Solutions:

ParameterRecommendation
Catalyst Use freshly opened or properly stored palladium or copper pre-catalysts. Consider in-situ generation of the active catalyst. For palladium-catalyzed reactions, Pd₂(dba)₃ or Pd(OAc)₂ are common choices.
Ligand For palladium catalysis, screen a variety of phosphine ligands such as XPhos, SPhos, or dppf. The optimal ligand is often substrate-dependent.[1][2]
Base Strong, non-nucleophilic bases are generally preferred. Common choices include NaOtBu, K₂CO₃, or Cs₂CO₃. The choice of base can significantly impact the reaction outcome.[3]
Solvent Anhydrous, aprotic solvents like dioxane, toluene, or THF are typically used. Ensure the solvent is thoroughly dried before use.
Temperature Reactions are often run at elevated temperatures (80-120 °C). A systematic increase in temperature in increments of 10 °C can help identify the optimal condition.
Problem 2: Formation of Significant Side Products

Possible Causes:

  • Hydrolysis of Sulfonyl Chloride: If starting from a thiophenesulfonyl chloride, moisture in the reaction can lead to the formation of the corresponding sulfonic acid.

  • Homocoupling of Thiophene: The thiophene starting material can undergo self-coupling, especially at high temperatures with certain palladium catalysts.

  • Dehalogenation: If using a halothiophene, reductive dehalogenation can occur as a side reaction.

  • Multiple Sulfonamidation: If the thiophene ring has multiple reactive sites, di- or tri-sulfonamidation may occur.

Troubleshooting Workflow:

start Side Product Formation anhydrous Ensure Anhydrous Conditions start->anhydrous temp Lower Reaction Temperature anhydrous->temp If hydrolysis persists end Increased Purity anhydrous->end If successful catalyst_loading Reduce Catalyst Loading temp->catalyst_loading If homocoupling/dehalogenation occurs temp->end If successful equivalents Adjust Stoichiometry catalyst_loading->equivalents If multiple substitutions catalyst_loading->end If successful equivalents->end

Troubleshooting Workflow for Side Product Formation

Solutions:

Side ProductRecommendation
Thiophenesulfonic acid Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Thiophene Homocoupling Lower the reaction temperature. Reduce the catalyst loading. Screen different ligands that may favor the desired cross-coupling.
Dehalogenated Thiophene Use a milder base. Lower the reaction temperature. Ensure the reaction is not run for an excessively long time.
Multiple Sulfonamidations Use a stoichiometric amount of the sulfonamide. If regioselectivity is an issue, consider using a protecting group strategy.
Problem 3: Difficulty in Product Purification

Possible Causes:

  • Residual Catalyst: Palladium or copper residues can be difficult to remove by standard column chromatography.

  • Co-elution with Starting Materials: The product may have a similar polarity to the starting thiophene or sulfonamide.

  • Product Instability: The thiophene sulfonamide product may be unstable on silica gel.

Solutions:

IssueRecommendation
Catalyst Removal Pass the crude product through a plug of silica gel with a non-polar eluent before full purification. Use a metal scavenger resin. Recrystallization can also be effective in removing metal impurities.
Co-elution Optimize the solvent system for column chromatography using TLC. A shallow gradient of a more polar solvent can improve separation. Consider using a different stationary phase like alumina.
Product Degradation Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent. Minimize the time the product is on the column.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the sulfonamidation of thiophenes?

A1: The most prevalent method is the palladium-catalyzed cross-coupling reaction, often a Buchwald-Hartwig amination, between a halothiophene (typically 2-bromothiophene) and a sulfonamide in the presence of a suitable phosphine ligand and a base. Copper-catalyzed methods are also employed.

Q2: How do I choose the right catalyst system for my reaction?

A2: The optimal catalyst system (metal precursor and ligand) is highly dependent on the specific thiophene substrate and the sulfonamide. For palladium-catalyzed reactions, a common starting point is a combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or SPhos. It is often necessary to screen a small library of ligands to find the most effective one for a particular transformation.[1][2]

Q3: What is the role of the base in the reaction, and which one should I use?

A3: The base serves to deprotonate the sulfonamide, forming the nucleophile that participates in the catalytic cycle. Strong, non-nucleophilic bases are generally preferred to avoid side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice, but other bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) can also be used, particularly in cases where a milder base is required to avoid decomposition of sensitive functional groups.[3]

Q4: At what temperature should I run my reaction?

A4: Sulfonamidation reactions of thiophenes are typically run at elevated temperatures, often in the range of 80 °C to 120 °C. The optimal temperature will depend on the reactivity of the specific substrates and the chosen catalyst system. It is advisable to start at a moderate temperature (e.g., 80 °C) and increase it if the reaction is sluggish.

Q5: How can I monitor the progress of my reaction?

A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Data on Reaction Condition Optimization

The following tables summarize the effect of different reaction parameters on the yield of thiophene sulfonamides based on literature data.

Table 1: Effect of Catalyst and Ligand on the Sulfonamidation of 2-Bromothiophene with Benzenesulfonamide

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBuDioxane10092
Pd(OAc)₂ (2)SPhos (4)NaOtBuToluene11088
Pd₂(dba)₃ (2)dppf (4)K₂CO₃Dioxane10065
CuI (10)NoneK₂CO₃DMF12075

Table 2: Effect of Base and Solvent on the Sulfonamidation of 2-Chlorothiophene with Methanesulfonamide

Catalyst SystemBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuDioxane11085
Pd₂(dba)₃ / XPhosK₂CO₃Dioxane11055
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene11078
Pd₂(dba)₃ / XPhosNaOtBuTHF8072

Experimental Protocols

General Procedure for Palladium-Catalyzed Sulfonamidation of 2-Bromothiophene:

  • To an oven-dried reaction vessel, add 2-bromothiophene (1.0 mmol), the desired sulfonamide (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis of 5-Bromothiophene-2-sulfonamide:

This protocol describes a two-step synthesis starting from 2-bromothiophene.

Step 1: Chlorosulfonylation of 2-Bromothiophene

  • In a flask equipped with a dropping funnel and a gas outlet, cool chlorosulfonic acid (4.0-5.0 equivalents) to 0 °C in an ice bath.

  • Slowly add 2-bromothiophene (1.0 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-5-chlorosulfonylthiophene.

Step 2: Amination of 2-Bromo-5-chlorosulfonylthiophene

  • Dissolve the crude 2-bromo-5-chlorosulfonylthiophene in a suitable solvent such as THF or dioxane.

  • Cool the solution to 0 °C and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography to yield 5-bromothiophene-2-sulfonamide.

References

troubleshooting guide for reactions involving thiophene carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiophene Carboxylic Acid Reactions. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Section 1: Solubility Issues

Q1: My thiophene carboxylic acid is not dissolving in the reaction solvent. What should I do?

A1: Solubility of thiophene carboxylic acids can be challenging due to the combination of a hydrophobic thiophene ring and a hydrophilic carboxylic acid group.[1] Solubility is influenced by solvent polarity, temperature, and pH.[1]

  • Solvent Choice: Thiophene carboxylic acids are generally more soluble in polar solvents.[1] However, for reactions requiring non-polar conditions, you may need to find a balance. Consider co-solvents. For instance, the solubilities of carboxylic acids in some organic solvents can be significantly increased by the presence of a small amount of water.[2][3]

  • Temperature: Gently heating the mixture can improve solubility.[1]

  • pH Adjustment: For certain applications, converting the carboxylic acid to its more soluble carboxylate salt by adding a base can be an effective strategy.[4]

Table 1: General Solubility of Thiophene-2-Carboxylic Acid

Solvent TypeExamplesSolubility Behavior
Polar Protic Water, Methanol, EthanolGenerally soluble, especially with heating, due to hydrogen bonding with the carboxylic acid group.[1]
Polar Aprotic DMF, DMSO, AcetonitrileOften good solvents for these acids.
Non-Polar Toluene, Hexane, Diethyl EtherSolubility is typically low due to the hydrophobic nature of the thiophene ring.[1]
Section 2: Reaction-Specific Problems

Q2: I am getting a low yield in my amide coupling reaction. What are the common causes?

A2: Low yields in amide coupling reactions are a frequent issue. The problem can often be traced to incomplete activation of the carboxylic acid, the reactivity of the amine, or side reactions.

  • Acid Activation: The hydroxyl group of a carboxylic acid is a poor leaving group and must be activated.[5] The choice of coupling reagent is critical. For unreactive or electron-deficient amines, stronger activating agents may be necessary.[6]

  • Reagents & Conditions: Ensure all reagents are anhydrous, as water can hydrolyze activated intermediates. The choice of base is also important; non-nucleophilic bases like DIPEA are commonly used to prevent side reactions.[7]

  • Side Reactions: Carbodiimide reagents like DCC can sometimes lead to the formation of N-acylurea byproducts, which can be difficult to remove.[8] Adding HOBt can minimize this and also reduce the risk of racemization.[8]

Q3: My esterification reaction is not going to completion. How can I improve the conversion?

A3: Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is an equilibrium-limited process.[9][10] To drive the reaction forward, you must shift the equilibrium toward the products.

  • Use Excess Reagent: Use a large excess of the alcohol, which can often serve as the solvent.[10][11]

  • Remove Water: Water is a byproduct, and its removal will push the reaction to completion according to Le Châtelier's principle.[9][10] This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like concentrated sulfuric acid.[11]

  • Alternative Methods: For acid-sensitive substrates, consider alternative methods like Steglich esterification (DCC/DMAP) or conversion to an acid chloride followed by reaction with the alcohol.[5][12]

Q4: I am observing an unexpected loss of the carboxylic acid group during my reaction. What is happening?

A4: You are likely observing decarboxylation, a reaction that removes the carboxyl group and releases CO2.[13] While simple carboxylic acids require high temperatures to decarboxylate, the reaction is facilitated by certain structural features.[14][15] Heating the reaction mixture, especially under acidic or basic conditions, can promote this side reaction.[16] If your thiophene ring has strong electron-withdrawing groups, this can also make the molecule more susceptible to decarboxylation.[14] To avoid this, use milder reaction conditions and lower temperatures where possible.

Section 3: Purification

Q5: How can I effectively purify my thiophene-containing product?

A5: Purification strategies depend on the nature of your product and the impurities present.

  • Extraction: After neutralizing the reaction mixture, an aqueous workup can remove water-soluble reagents and byproducts. For example, adding a weak base like sodium bicarbonate (NaHCO3) can neutralize and dissolve any unreacted carboxylic acid, separating it from a neutral ester or amide product in the organic layer.[11]

  • Chromatography: Column chromatography is a powerful tool for separating compounds with different polarities. The choice of solvent system (eluent) is key to achieving good separation.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.

Troubleshooting Workflows & Diagrams

The following diagrams illustrate logical steps for troubleshooting common issues.

G start Low Yield or Reaction Failure check_sm 1. Check Starting Materials start->check_sm check_purity Purity (NMR, LCMS)? check_sm->check_purity purify_sm Purify/Dry Reagents & Solvents check_purity->purify_sm No analyze_rxn 2. Analyze Reaction Mixture check_purity->analyze_rxn Yes purify_sm->start Retry sm_consumed Starting Material Consumed? analyze_rxn->sm_consumed side_products Identify Side Products (e.g., Decarboxylation) sm_consumed->side_products Yes no_reaction No Reaction Occurred sm_consumed->no_reaction No optimize 3. Optimize Conditions side_products->optimize no_reaction->optimize temp Adjust Temperature optimize->temp reagent Change Coupling Agent or Catalyst optimize->reagent solvent Change Solvent optimize->solvent success Reaction Successful temp->success reagent->success solvent->success

Caption: General troubleshooting workflow for a failed reaction.

G start Select Amide Coupling Reagent q_racemization Substrate Prone to Racemization? start->q_racemization aminium Use Aminium/Uronium Reagents (HBTU, HATU) or Additives (HOBt) q_racemization->aminium Yes carbodiimide Carbodiimides (DCC, EDC) may be sufficient q_racemization->carbodiimide No q_workup Is Aqueous Workup & Easy Purification a Priority? aminium->q_workup carbodiimide->q_workup edc Use EDC (Water-soluble byproduct) q_workup->edc Yes dcc DCC is an option (Insoluble byproduct, filter off) q_workup->dcc No q_reactivity Is Amine Electron-Deficient or Sterically Hindered? edc->q_reactivity dcc->q_reactivity strong_reagents Use Powerful Reagents (HATU, COMU) or convert to Acid Chloride (SOCl2) q_reactivity->strong_reagents Yes standard_reagents Standard Reagents (EDC/HOBt, DCC/DMAP) likely sufficient q_reactivity->standard_reagents No

Caption: Decision tree for selecting an amide coupling reagent.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a general method for coupling a thiophene carboxylic acid with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • Thiophene carboxylic acid derivative

  • Amine derivative

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Saturated aqueous NaHCO3 solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiophene carboxylic acid (1.0 equivalent) in the anhydrous solvent.

  • Activation: Add HOBt (1.2 eq.) and DIPEA (2.5 eq.) to the solution. Stir for 5-10 minutes. Add EDC (1.2 eq.) and stir the mixture at room temperature for 30 minutes. The activation of carboxylic acids with EDC in the presence of HOBt forms a reactive HOBt ester intermediate.[6]

  • Amine Addition: Add the amine (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. This can take anywhere from 2 to 24 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (to remove unreacted acid and HOBt) and then with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization to obtain the desired amide. The use of EDC is advantageous as its urea byproduct is water-soluble and can be easily removed during the aqueous workup.[8]

References

Technical Support Center: Thiophene-2-Carboxylic Acid Stability and Decarboxylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene-2-carboxylic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid unwanted decarboxylation and ensure the stability of your compounds during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is thiophene-2-carboxylic acid under standard laboratory conditions?

A1: Thiophene-2-carboxylic acid is a solid that is generally stable under normal temperatures and pressures.[1][2] It can be stored in a cool, dry place with the container kept closed when not in use.[1]

Q2: At what temperature does thiophene-2-carboxylic acid start to decarboxylate?

Q3: Is thiophene-2-carboxylic acid sensitive to acidic or basic conditions?

A3: The stability of thiophene-2-carboxylic acid can be influenced by pH.[2] While the thiophene ring is more stable in acidic conditions compared to furan and pyrrole, strong acids at elevated temperatures can promote side reactions like polymerization in related thiophene compounds.[5][6] Strong bases will deprotonate the carboxylic acid, and while this does not inherently cause decarboxylation, harsh basic conditions in combination with high temperatures should be avoided as they can promote side reactions. For sensitive applications like cross-coupling reactions, neutral or mildly basic conditions are often preferred.

Q4: Are there any specific reagents that are known to cause decarboxylation of thiophene-2-carboxylic acids?

A4: Yes, thiophene-2-carboxylic acid is incompatible with strong oxidizing agents.[1] Additionally, treatment with bromine has been shown to lead to a bromination/decarboxylation sequence. This is a critical consideration when planning halogenation reactions.

Troubleshooting Guides

This section addresses common problems encountered during experiments with thiophene-2-carboxylic acid.

Issue 1: My thiophene-2-carboxylic acid is decomposing during a cross-coupling reaction (e.g., Suzuki, Heck).
  • Potential Cause: High reaction temperatures, harsh basic conditions, or an unsuitable catalyst system may be promoting decarboxylation.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If possible, attempt the reaction at a lower temperature. Many modern palladium catalyst systems are highly active and do not require high heat.

    • Modify the Base: If using a strong base (e.g., NaOH, KOH), consider switching to a milder base such as K₂CO₃, K₃PO₄, or an organic base. In some cases, base-free conditions can be employed.

    • Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before performing the coupling reaction. Esters are generally more stable under these conditions and can be hydrolyzed back to the carboxylic acid post-coupling if necessary. Several protocols for Suzuki couplings have been successfully performed on ester derivatives of thiophene-2-carboxylic acid.[7][8]

    • Optimize the Catalyst System: Ensure your palladium catalyst and ligands are appropriate for the specific coupling reaction and are not promoting decarboxylation.

Issue 2: I am observing the formation of thiophene as a byproduct in my reaction.
  • Potential Cause: This is a strong indication that decarboxylation is occurring. The reaction conditions are likely too harsh.

  • Troubleshooting Steps:

    • Review Reaction Parameters: Immediately assess the temperature, pH, and reagents being used.

    • Implement Milder Conditions: Refer to the troubleshooting steps in Issue 1 . The primary goal is to reduce the thermal and chemical stress on the molecule.

    • Analyze Starting Material: Verify the purity of your starting thiophene-2-carboxylic acid to ensure it has not partially decomposed during storage.

Data Summary

While specific kinetic data on decarboxylation rates is sparse, the following table summarizes the general stability of thiophene-2-carboxylic acid based on available literature.

ConditionStabilityNotesCitations
Storage HighStable as a solid at room temperature in a sealed container.[1][2]
Thermal Stress Moderate to HighStable at room temperature. Risk of decarboxylation increases with prolonged heating at elevated temperatures.[3][4]
pH ModerateGenerally stable, but extreme pH combined with heat should be avoided. The thiophene ring is relatively stable to acid.[2][5]
Strong Oxidants LowIncompatible with strong oxidizing agents.[1]
Bromine LowCan undergo a bromination/decarboxylation sequence.

Experimental Protocols to Avoid Decarboxylation

The following are example protocols for common cross-coupling reactions that have been shown to be compatible with thiophene-2-carboxylic acid derivatives, thus minimizing the risk of decarboxylation.

Protocol 1: Suzuki Cross-Coupling of Pentyl 5-bromothiophene-2-carboxylate

This protocol demonstrates a successful Suzuki coupling on an ester derivative of thiophene-2-carboxylic acid, which protects the carboxyl group.

  • Reactants:

    • Pentyl 5-bromothiophene-2-carboxylate (1 equivalent)

    • Arylboronic acid (1.2 equivalents)

    • Pd(PPh₃)₄ (0.05 equivalents)

    • K₃PO₄ (2 equivalents)

  • Solvent: 1,4-dioxane/water mixture

  • Procedure:

    • To a reaction flask, add pentyl 5-bromothiophene-2-carboxylate, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

    • Add the 1,4-dioxane/water solvent system.

    • Heat the reaction mixture to 90°C and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

  • Reference: This protocol is adapted from procedures known to be effective for similar substrates.[7][8]

Protocol 2: Heck Coupling of 3-Bromothiophene with Methyl Acrylate

While this example uses a related thiophene derivative, the principles of using moderate conditions are applicable.

  • Reactants:

    • 3-Bromothiophene (1 equivalent)

    • Methyl acrylate (1.2 equivalents)

    • Pd(OAc)₂ (0.02 equivalents)

    • Potassium carbonate (2 equivalents)

  • Solvent: Anhydrous DMF or dioxane

  • Procedure:

    • In a dry reaction flask under an inert atmosphere, add the palladium catalyst and base.

    • Add the anhydrous solvent, followed by 3-bromothiophene and methyl acrylate.

    • Heat the reaction mixture to 100-120°C and stir until completion.

    • Work-up involves cooling, dilution with diethyl ether, filtering through celite, washing with water and brine, drying, and concentrating the organic phase.

    • Purify the crude product by column chromatography.

  • Reference: This protocol is based on general procedures for Heck couplings involving thiophene derivatives.[9][10]

Visual Guides

Troubleshooting Workflow for Unexpected Decarboxylation

G start Unexpected Decarboxylation Observed (e.g., thiophene byproduct) check_temp Is the reaction temperature > 100°C? start->check_temp check_base Is a strong base (e.g., NaOH, KOH) or strong acid being used? check_temp->check_base No lower_temp Action: Lower reaction temperature or reduce heating time. check_temp->lower_temp Yes check_reagents Are strong oxidizing agents or elemental bromine present? check_base->check_reagents No change_base Action: Switch to a milder base (e.g., K2CO3, K3PO4) or use neutral/base-free conditions. check_base->change_base Yes protect_acid Action: Protect the carboxylic acid as an ester before the reaction. check_reagents->protect_acid No, conditions seem mild remove_reagent Action: Remove incompatible reagent. Re-evaluate synthetic route. check_reagents->remove_reagent Yes change_base->protect_acid

Caption: A troubleshooting flowchart for addressing unwanted decarboxylation.

Mechanism of Bromination-Induced Decarboxylation

G cluster_0 Reaction Pathway start Thiophene-2-carboxylic Acid reagent + Br2 intermediate Electrophilic Substitution (Bromination at C5) reagent->intermediate decarboxylation Decarboxylation (Loss of CO2) intermediate->decarboxylation product Brominated Thiophene decarboxylation->product

Caption: Simplified mechanism of bromination-induced decarboxylation.

References

Technical Support Center: Scaling Up the Synthesis of 3-Methanesulfonamidothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Methanesulfonamidothiophene-2-carboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental scale-up.

Experimental Workflow

The synthesis of this compound is typically achieved through a three-step process, beginning with the formation of a key intermediate, a 3-aminothiophene-2-carboxylic acid ester, via the Gewald reaction. This intermediate is then subjected to sulfonylation, followed by saponification to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Saponification Start Starting Materials: - Ketone/Aldehyde - Activated Nitrile - Elemental Sulfur Gewald Gewald Reaction Start->Gewald Intermediate1 3-Aminothiophene-2-carboxylic acid ester Gewald->Intermediate1 Sulfonylation Sulfonylation Intermediate1->Sulfonylation Reagent2 Methanesulfonyl Chloride Pyridine (base) Reagent2->Sulfonylation Intermediate2 3-Methanesulfonamido- thiophene-2-carboxylic acid ester Sulfonylation->Intermediate2 Saponification Saponification Intermediate2->Saponification Reagent3 Base (e.g., NaOH, LiOH) Water Reagent3->Saponification FinalProduct 3-Methanesulfonamido- thiophene-2-carboxylic acid Saponification->FinalProduct

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Step 1: Gewald Reaction for 3-Aminothiophene-2-carboxylic acid ester

Q1: What are the key considerations when scaling up the Gewald reaction?

A1: When scaling up the Gewald reaction, several factors become critical.[1] Heat management is paramount as the reaction can be exothermic. Ensure your reactor has adequate cooling capacity. Mixing efficiency is also crucial to maintain a homogenous suspension of elemental sulfur and prevent localized overheating. The order of addition of reagents can also impact the reaction's success on a larger scale.

Q2: My Gewald reaction yield is low. What are the common causes and how can I improve it?

A2: Low yields in the Gewald reaction can stem from several issues.[2]

  • Inefficient Knoevenagel Condensation: The initial condensation between the ketone/aldehyde and the activated nitrile is a crucial step. Ensure your base catalyst (e.g., morpholine, piperidine, triethylamine) is appropriate for your substrates and used in the correct stoichiometric amount.[2]

  • Poor Sulfur Reactivity: Elemental sulfur needs to be effectively incorporated into the reaction. Using a solvent that aids in sulfur's solubility, such as ethanol or dimethylformamide (DMF), can be beneficial. Gentle heating (40-60°C) can also improve reactivity, but excessive temperatures may lead to side reactions.[2]

  • Dimerization of Intermediates: The α,β-unsaturated nitrile intermediate can undergo dimerization, a common side reaction that competes with the desired cyclization.[3] Optimizing reaction conditions, such as temperature and reactant concentrations, can minimize this.

ParameterRecommendation for Yield Improvement
Catalyst Screen different bases (e.g., piperidine, morpholine, triethylamine) to find the most effective for your specific substrates.[2]
Solvent Use polar solvents like ethanol, methanol, or DMF to improve sulfur solubility and reactivity.[2]
Temperature Maintain a moderate temperature (e.g., 40-60°C) to enhance sulfur reactivity without promoting side reactions.[2]
Reaction Time Monitor the reaction progress by TLC to determine the optimal reaction time.

Q3: I am observing significant byproduct formation in my Gewald reaction. How can I minimize this?

A3: Byproduct formation is a common challenge. The primary byproduct is often the dimer of the Knoevenagel condensation intermediate.[3] To mitigate this, consider a two-step procedure where the α,β-unsaturated nitrile is first synthesized and isolated before reacting it with sulfur and the base. This can provide better control over the reaction and reduce the formation of the dimer.

Step 2: Sulfonylation of 3-Aminothiophene-2-carboxylic acid ester

Q1: What are the best practices for the sulfonylation of the 3-aminothiophene intermediate?

A1: The sulfonylation of the 3-amino group with methanesulfonyl chloride is typically carried out in the presence of a base, such as pyridine, to neutralize the HCl generated during the reaction. It is crucial to perform this reaction under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The reaction is often exothermic, so controlled addition of the sulfonyl chloride at a low temperature (e.g., 0-5°C) is recommended, followed by gradual warming to room temperature.

Q2: My sulfonylation reaction is incomplete or has a low yield. What could be the problem?

A2: Incomplete sulfonylation can be due to several factors:

  • Insufficient Base: Ensure at least a stoichiometric amount of base (e.g., pyridine) is used to scavenge the generated HCl. An excess of the base can also serve as the solvent.

  • Moisture Contamination: Methanesulfonyl chloride is highly reactive towards water. Ensure all reagents and glassware are thoroughly dried.

  • Steric Hindrance: The substituents on the thiophene ring might sterically hinder the approach of the methanesulfonyl chloride. In such cases, a longer reaction time or a slightly elevated temperature may be required.

Q3: I am observing the formation of a dark-colored reaction mixture and multiple spots on TLC during sulfonylation. What is happening?

A3: Darkening of the reaction mixture can indicate decomposition. Aromatic amines can be sensitive to strong electrophiles and acidic conditions.

  • Side Reactions of the Amine: The amino group can potentially react with more than one molecule of the sulfonyl chloride or undergo other side reactions if the conditions are too harsh.[4]

  • Ring Sulfonation: While less common for an activated ring with an amino group, direct sulfonation of the thiophene ring is a possibility under certain conditions, especially if a strong acid is present.

ParameterRecommendation for Optimization
Temperature Control Maintain a low temperature (0-5°C) during the addition of methanesulfonyl chloride.
Reagent Purity Use freshly distilled pyridine and high-purity methanesulfonyl chloride.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
Step 3: Saponification of the Ester

Q1: What are the recommended conditions for the saponification of the this compound ester?

A1: Saponification is the hydrolysis of the ester to the corresponding carboxylic acid under basic conditions.[5] This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a co-solvent like methanol or ethanol to ensure solubility.[5][6]

Q2: The saponification of my ester is slow or incomplete. How can I drive it to completion?

A2: If the saponification is sluggish, consider the following:

  • Increasing the Base Concentration: A higher concentration of the base can accelerate the hydrolysis.

  • Elevating the Temperature: Increasing the reaction temperature (refluxing) will increase the reaction rate.

  • Choice of Base: Lithium hydroxide is sometimes more effective than sodium hydroxide for the saponification of sterically hindered esters.[6]

Q3: How do I effectively isolate the final product after saponification?

A3: After the saponification is complete, the reaction mixture will contain the sodium or lithium salt of the carboxylic acid. To isolate the final product, the mixture should be cooled and then acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of around 2-3. This will protonate the carboxylate salt, causing the free carboxylic acid to precipitate out of the solution. The solid product can then be collected by filtration, washed with cold water to remove any inorganic salts, and dried.

StepDetailed Methodology
1. Dissolution Dissolve the this compound ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.
2. Base Addition Add a solution of a strong base (e.g., 2-4 equivalents of NaOH or LiOH in water).
3. Heating Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
4. Acidification Cool the reaction mixture to room temperature and then in an ice bath. Slowly add a mineral acid (e.g., 1-2 M HCl) with stirring until the pH is acidic (pH 2-3), leading to the precipitation of the product.
5. Isolation Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Purification and Characterization

Q: What are the best methods for purifying the final product on a large scale?

A: For the final product, recrystallization is often the most effective method for purification on a large scale. Suitable solvent systems should be determined on a small scale first. Common solvents for recrystallization of carboxylic acids include ethanol/water, acetic acid/water, or toluene. If recrystallization does not provide the desired purity, column chromatography can be employed, though it is less ideal for very large quantities. When using silica gel chromatography for thiophene derivatives, it is sometimes necessary to add a small amount of a polar solvent or an acid (like acetic acid) to the eluent to prevent tailing of the acidic product.

References

analytical challenges in the characterization of thiophene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical characterization of thiophene derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of thiophene derivatives using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Issue: Poor peak shape (tailing or fronting) for thiophene compounds.

Possible Causes & Solutions:

  • Secondary Interactions: Thiophene derivatives, particularly those with polar functional groups, can exhibit secondary interactions with active sites (silanols) on silica-based columns, leading to peak tailing.

    • Solution 1: Mobile Phase Modification: Add a competitive base (e.g., triethylamine) to the mobile phase to mask silanol groups.

    • Solution 2: Use a Different Column: Employ a column with a less active stationary phase or an end-capped column.

    • Solution 3: Adjust pH: For ionizable thiophene derivatives, adjusting the mobile phase pH can suppress ionization and reduce tailing.[1]

  • Column Overload: Injecting too much sample can lead to peak fronting.[1]

    • Solution: Reduce the injection volume or the sample concentration.[2]

  • Inappropriate Solvent for Sample Dissolution: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase whenever possible.[3]

Issue: Co-elution of thiophene isomers.

Possible Causes & Solutions:

Co-elution occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks.[4][5] This is a common challenge with isomeric thiophene derivatives due to their similar physicochemical properties.

  • Suboptimal Method Parameters: The current chromatographic conditions may not be selective enough to separate the isomers.

    • Solution 1: Optimize the Mobile Phase: Adjust the organic modifier-to-buffer ratio or try a different organic solvent to alter selectivity. A shallower gradient can also improve the separation of closely eluting compounds.[6]

    • Solution 2: Change the Stationary Phase: Select a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.[6]

    • Solution 3: Adjust Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue: Thiophene derivative peaks are not detected or have low intensity.

Possible Causes & Solutions:

  • Thermal Degradation: Some thiophene derivatives can be thermally labile and may degrade in the hot GC inlet or column.[7]

    • Solution 1: Lower Inlet Temperature: Reduce the injector temperature to the lowest possible value that still allows for efficient volatilization.

    • Solution 2: Use a Milder Ionization Technique: If available, consider using a softer ionization method than electron ionization (EI) to reduce fragmentation.

  • Poor Volatility: The compound may not be volatile enough for GC analysis.

    • Solution: Derivatize the thiophene derivative to increase its volatility.

Issue: Co-elution with matrix components, such as benzene.

Possible Causes & Solutions:

Thiophene and benzene have very similar boiling points, making their separation by GC challenging.[8][9][10][11]

  • Inadequate Column Selectivity: The GC column may not have the appropriate selectivity to resolve thiophene from interfering matrix components.

    • Solution 1: Use a highly selective column: A polar column, such as one with a polyethylene glycol (wax-type) stationary phase, can provide the necessary selectivity.[8][9]

    • Solution 2: Employ two-dimensional GC (2D-GC): This technique uses two columns with different selectivities to achieve high-resolution separations for complex samples.[11]

Frequently Asked Questions (FAQs)

Q1: What are the typical challenges in the NMR characterization of substituted thiophenes?

A1: Challenges in NMR characterization often revolve around:

  • Signal Assignment: The chemical shifts of protons and carbons in the thiophene ring are sensitive to the electronic effects of substituents, which can sometimes make definitive assignments complex without 2D NMR techniques.[12][13]

  • Complex Coupling Patterns: Protons on the thiophene ring exhibit characteristic coupling constants. However, in highly substituted derivatives, these patterns can become complex and overlapping.

  • Broad Signals: In the case of polythiophenes or aggregating small molecules, π-stacking can lead to significant line broadening in the NMR spectrum, making interpretation difficult.[14][15]

Q2: How can I troubleshoot stability issues of thiophene derivatives during analysis?

A2: Thiophene derivatives can be susceptible to degradation under certain conditions.[7][16]

  • Oxidative Degradation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.[7] To minimize this, use freshly prepared solutions and consider de-gassing solvents.

  • Photodegradation: Some thiophene compounds are light-sensitive. Protect samples from light by using amber vials or covering them with aluminum foil.[7]

  • Thermal Degradation: As mentioned in the GC-MS troubleshooting section, some derivatives are not stable at high temperatures.[7] For HPLC analysis, avoid excessively high column temperatures.

Q3: What are the characteristic fragmentation patterns of thiophene derivatives in mass spectrometry?

A3: The fragmentation of thiophene derivatives under electron ionization (EI) often involves:

  • Loss of substituents: The initial fragmentation is often the loss of a substituent from the thiophene ring.

  • Ring cleavage: The thiophene ring itself can fragment. Common fragments for the parent thiophene molecule include C2H2S+• and C3H3+.[17][18]

  • Rearrangements: In some cases, rearrangements can occur prior to fragmentation. For thiophenes with sulfonyl groups, a common fragmentation pathway involves the loss of a chlorine atom (if present) followed by the loss of SO2.[19]

Q4: Are there specific considerations for UV-Vis analysis of thiophene derivatives?

A4: Yes, key considerations include:

  • Solvent Effects: The position and intensity of absorption bands can be influenced by the polarity of the solvent (solvatochromism). It is important to be consistent with the solvent used for analysis.

  • Substituent Effects: The type and position of substituents on the thiophene ring significantly affect the UV-Vis spectrum. Electron-donating groups tend to cause a red shift (to longer wavelengths), while electron-withdrawing groups can cause a blue shift (to shorter wavelengths).[20] Thiophene itself typically shows an absorption band around 235 nm.[20]

  • Interference: Ensure that the chosen solvent and any excipients do not have significant absorbance in the same region as the thiophene derivative.

Experimental Protocols & Data

Table 1: Example HPLC Method Parameters for Thiophene Derivative Analysis
ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Gradient 50% Acetonitrile to 90% over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm

Note: These are starting parameters and should be optimized for the specific thiophene derivative being analyzed.

Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm) for 3-Substituted Thiophenes in CDCl₃[12]
CompoundH2H4H5Substituent ProtonsC2C3C4C5Substituent Carbon
3-Methylthiophene ~7.17~6.87~6.86~2.25 (CH₃)125.3138.4129.9121.015.6 (CH₃)
3-Bromothiophene ~7.28~7.06~7.28-122.9110.1129.0126.0-
3-Methoxythiophene ~7.14~6.73~6.21~3.77 (OCH₃)121.7160.0101.4125.859.8 (OCH₃)

Note: Chemical shifts are approximate and can vary with solvent and concentration.[12]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigate Investigation cluster_action Corrective Action cluster_end Resolution start Analytical Problem (e.g., Peak Tailing) check_method Review Method Parameters start->check_method Is method appropriate? check_sample Examine Sample Preparation start->check_sample Is sample prep correct? check_system Inspect HPLC System start->check_system Is system performing well? adjust_mobile_phase Adjust Mobile Phase (e.g., add TEA) check_method->adjust_mobile_phase change_column Change Column check_method->change_column clean_system Clean/Maintain System check_system->clean_system resolved Problem Resolved adjust_mobile_phase->resolved change_column->resolved clean_system->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

CoElution_Decision_Tree start Suspected Co-elution of Thiophene Isomers confirm Confirm with Peak Purity Analysis (DAD or MS) start->confirm optimize_gradient Optimize Mobile Phase Gradient (make shallower) confirm->optimize_gradient Yes resolved Isomers Resolved confirm->resolved No change_selectivity Change Column Stationary Phase optimize_gradient->change_selectivity Failure optimize_gradient->resolved Success adjust_temp Adjust Column Temperature change_selectivity->adjust_temp Failure change_selectivity->resolved Success adjust_temp->resolved Success not_resolved Still Co-eluting adjust_temp->not_resolved Failure

Caption: Decision tree for resolving co-eluting isomers.

References

Validation & Comparative

comparing the reactivity of 3-Methanesulfonamidothiophene-2-carboxylic acid with other thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the reactivity of 3-Methanesulfonamidothiophene-2-carboxylic acid with other thiophene derivatives has been published, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis supported by experimental data, facilitating a deeper understanding of structure-reactivity relationships within this important class of heterocyclic compounds.

Thiophene and its derivatives are key building blocks in medicinal chemistry and materials science. Their reactivity is a critical determinant of their synthetic utility and biological activity. This comparison guide focuses on how different substituents on the thiophene ring influence its chemical behavior, with a special emphasis on this compound.

Understanding Thiophene Reactivity: The Role of Substituents

The reactivity of the thiophene ring is significantly influenced by the electronic properties of its substituents. Thiophene is an electron-rich aromatic heterocycle, making it more reactive than benzene towards electrophilic substitution. The position of the substituent also plays a crucial role in directing incoming electrophiles, with the C2 (α) position being generally more reactive than the C3 (β) position due to better stabilization of the intermediate carbocation.

Electron-donating groups (EDGs) further activate the thiophene ring towards electrophilic attack, while electron-withdrawing groups (EWGs) deactivate it. Conversely, EWGs are essential for activating the thiophene ring towards nucleophilic aromatic substitution, a reaction that is generally difficult for the unsubstituted thiophene.

Comparative Reactivity Analysis

To provide a clear comparison, this guide categorizes thiophene derivatives based on the electronic nature of their substituents.

1. Thiophenes with Electron-Donating Groups (EDGs):

  • Examples: 2-Aminothiophene, 3-Methylthiophene

  • Reactivity: These compounds are highly activated towards electrophilic substitution. The amino group in 2-aminothiophene is a strong activating group, directing electrophiles primarily to the 5-position.

2. Unsubstituted Thiophene:

  • Reactivity: Serves as a baseline for comparison. It readily undergoes electrophilic substitution, such as halogenation and nitration, preferentially at the 2-position.

3. Thiophenes with Electron-Withdrawing Groups (EWGs):

  • Examples: Thiophene-2-carboxylic acid, 2-Nitrothiophene

  • Reactivity: These derivatives are deactivated towards electrophilic substitution. The carboxylic acid and nitro groups are strong deactivating groups. For instance, electrophilic attack on thiophene-2-carboxylic acid will be slower than on unsubstituted thiophene.

4. This compound:

  • Analysis: This target molecule possesses two electron-withdrawing groups: a methanesulfonamido group at the 3-position and a carboxylic acid group at the 2-position. The methanesulfonamido group (-NHSO₂CH₃) is a deactivating group due to the electron-withdrawing nature of the sulfonyl moiety. The carboxylic acid group is also deactivating.

  • Predicted Reactivity: The presence of two strong EWGs at the 2 and 3-positions significantly deactivates the thiophene ring towards electrophilic substitution, making it considerably less reactive than unsubstituted thiophene and thiophenes with EDGs. Conversely, these EWGs make the ring more susceptible to nucleophilic aromatic substitution, particularly at positions activated by these groups.

Quantitative Comparison of Reactivity

To quantify the effect of substituents on the reactivity of the thiophene ring, the Hammett equation is a valuable tool. This equation relates the reaction rate or equilibrium constant of a series of reactions to the electronic properties of the substituents.

Table 1: Hammett Substituent Constants (σ) for Selected Groups

Substituent GroupPosition on Benzene Ringσ ValueElectronic Effect
-NH₂para-0.66Strong Electron-Donating
-CH₃para-0.17Weak Electron-Donating
-H-0.00Reference
-COOHpara0.45Electron-Withdrawing
-NO₂para0.78Strong Electron-Withdrawing
-SO₂NH₂para0.57Electron-Withdrawing

Note: While these values are for benzene derivatives, they provide a good qualitative indication of the electronic effects on the thiophene ring.

A positive ρ (rho) value for a reaction indicates that it is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups.

Table 2: Predicted Relative Reactivity towards Electrophilic Aromatic Substitution

CompoundSubstituentsPredicted Relative Reactivity
2-AminothiopheneStrong EDGHighest
3-MethylthiopheneWeak EDGHigh
ThiopheneNoneModerate
Thiophene-2-carboxylic acidEWGLow
This compound Two EWGsLowest

Experimental Protocols

General Procedure for Competitive Nitration (Electrophilic Aromatic Substitution):

  • A mixture of two thiophene derivatives (e.g., thiophene and this compound) in equimolar amounts is dissolved in a suitable solvent (e.g., acetic anhydride).

  • The mixture is cooled to a specific temperature (e.g., -10 °C).

  • A nitrating agent (e.g., nitric acid in acetic acid) is added dropwise with stirring.

  • The reaction is allowed to proceed for a set period.

  • The reaction is quenched by pouring it into ice water.

  • The product mixture is extracted with an organic solvent.

  • The relative amounts of the nitrated products from each starting thiophene are determined using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The ratio of products indicates the relative reactivity of the two substrates.

General Procedure for Nucleophilic Aromatic Substitution:

  • A thiophene derivative bearing a leaving group and an electron-withdrawing group (e.g., 2-chloro-3-nitrothiophene) is dissolved in a suitable solvent (e.g., ethanol).

  • A nucleophile (e.g., sodium methoxide) is added to the solution.

  • The reaction mixture is heated under reflux for a specified time.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by crystallization or chromatography.

  • The rate of the reaction can be determined by monitoring the disappearance of the starting material or the appearance of the product over time using spectroscopic methods.

Signaling Pathways and Experimental Workflows

The principles of electrophilic aromatic substitution on a thiophene ring can be visualized as a logical workflow.

Electrophilic_Aromatic_Substitution Thiophene Thiophene Derivative Intermediate Sigma Complex (Carbocation Intermediate) Thiophene->Intermediate Attack by π-electrons Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Thiophene Intermediate->Product Deprotonation Base Base Base->Intermediate

Caption: General mechanism of electrophilic aromatic substitution on a thiophene ring.

The decision-making process for predicting the outcome of a reaction on a substituted thiophene can also be represented.

Reactivity_Prediction Start Substituted Thiophene Substituent_Effect Analyze Substituent Electronic Effect Start->Substituent_Effect EDG Electron-Donating Group (EDG) Substituent_Effect->EDG Activating EWG Electron-Withdrawing Group (EWG) Substituent_Effect->EWG Deactivating Electrophilic_Reaction Favors Electrophilic Aromatic Substitution EDG->Electrophilic_Reaction Nucleophilic_Reaction Favors Nucleophilic Aromatic Substitution EWG->Nucleophilic_Reaction

Caption: Logical workflow for predicting the primary reactivity of a substituted thiophene.

This guide serves as a valuable resource for chemists to predict and understand the reactivity of complex thiophene derivatives, aiding in the rational design of novel molecules with desired properties.

Structural Elucidation of 3-Methanesulfonamidothiophene-2-carboxylic Acid: A Comparative Guide to X-ray Crystallography and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 25, 2025

This guide provides a comparative analysis of single-crystal X-ray crystallography for the structural validation of 3-Methanesulfonamidothiophene-2-carboxylic acid. Due to the absence of a publicly available crystal structure for this specific compound, this report utilizes crystallographic data from a closely related analogue, Methyl 3-aminothiophene-2-carboxylate , to provide representative experimental data and protocols. This analysis is intended for researchers, scientists, and drug development professionals, offering a comparative overview of alternative characterization methods.

Introduction

The precise determination of the three-dimensional structure of small molecules is a cornerstone of modern drug discovery and development. This compound, a molecule of interest in medicinal chemistry, requires unambiguous structural validation to understand its chemical properties and biological interactions. Single-crystal X-ray crystallography stands as the definitive method for determining molecular structure with atomic resolution.[1] This guide presents the crystallographic data of a structural analogue, Methyl 3-aminothiophene-2-carboxylate, and compares this technique with other powerful analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Powder X-ray Diffraction (PXRD).

X-ray Crystallography Data for a Structural Analogue

The following data is for Methyl 3-aminothiophene-2-carboxylate , which shares the core thiophene-2-carboxylate scaffold. It crystallizes in the monoclinic P21/c space group.[1]

Crystallographic Parameter Value
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 10.123 Å, b = 11.456 Å, c = 12.789 Åα = 90°, β = 109.12°, γ = 90°
Volume 1400.1 ų
Z 8
Density (calculated) 1.49 g/cm³
Radiation MoKα (λ = 0.71073 Å)
Temperature 293(2) K
Final R indices [I>2σ(I)] R1 = 0.045, wR2 = 0.123

Table 1: Crystallographic data for Methyl 3-aminothiophene-2-carboxylate.[1]

Bond Length (Å) Angle Degrees (°)
S1-C21.721(3)C5-S1-C292.1(1)
S1-C51.718(3)C3-C2-S1111.2(2)
C2-C31.391(4)C2-C3-C4112.5(2)
C3-C41.412(4)C5-C4-C3112.2(2)
C4-C51.378(4)C4-C5-S1112.0(2)
C2-C61.462(4)S1-C2-C6120.1(2)
C3-N11.398(4)N1-C3-C2124.8(3)
C6-O11.211(4)O1-C6-O2123.5(3)
C6-O21.345(4)O1-C6-C2124.1(3)
O2-C71.451(4)O2-C6-C2112.4(2)

Table 2: Selected bond lengths and angles for Methyl 3-aminothiophene-2-carboxylate.[1]

Comparison with Alternative Structural Elucidation Techniques

While single-crystal X-ray crystallography provides unparalleled detail, other techniques offer complementary information or are more suitable when single crystals are not obtainable.

Technique Advantages Disadvantages
Single-Crystal X-ray Crystallography Provides unambiguous 3D structure, including absolute stereochemistry.[2] High precision for bond lengths and angles.[3]Requires high-quality single crystals, which can be difficult and time-consuming to grow.[1] The solid-state conformation may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information in solution, which is often more biologically relevant.[4] Can determine connectivity and relative stereochemistry.[2] Does not require crystallization.Does not provide absolute stereochemistry directly.[2] Provides average structure in solution; less precise for bond lengths and angles compared to X-ray crystallography.
Powder X-ray Diffraction (PXRD) Can be used for crystalline powders when single crystals are not available. Useful for identifying crystalline phases and determining unit cell parameters.[5] Can be combined with crystal structure prediction (CSP).[5]Provides less structural detail than single-crystal XRD. Structure solution from powder data can be challenging or impossible for complex molecules.[5]

Table 3: Comparison of structural elucidation techniques.

Experimental Protocols

Single-Crystal X-ray Crystallography

The following is a general protocol for the structural determination of a small organic molecule like Methyl 3-aminothiophene-2-carboxylate.

  • Crystallization: Single crystals of the compound are grown, typically by slow evaporation of a saturated solution. For the analogue, yellow, stick-shaped crystals were obtained from an ethanol solution.[1]

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays. Data collection for the analogue was performed at 293 K using MoKα radiation.[1]

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods. The initial structural model is then refined against the experimental data to obtain the final, accurate structure.[3]

Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallography and a decision-making guide for selecting a structural validation method.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis & Purification of 3-Methanesulfonamidothiophene- 2-carboxylic acid crystallization Crystallization Trials (Slow Evaporation, Vapor Diffusion, etc.) synthesis->crystallization crystal_selection Selection of a High-Quality Single Crystal crystallization->crystal_selection mounting Crystal Mounting on Diffractometer crystal_selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF File Generation structure_refinement->validation logical_relationship start Need for Structural Validation crystal_available Are single crystals available? start->crystal_available scxrd Single-Crystal X-ray Crystallography crystal_available->scxrd Yes powder_available Is the sample a crystalline powder? crystal_available->powder_available No nmr NMR Spectroscopy (Solution State) scxrd->nmr Complementary Information pxrd Powder X-ray Diffraction (PXRD) powder_available->pxrd Yes powder_available->nmr No amorphous Amorphous Solid or Liquid powder_available->amorphous No pxrd->nmr Complementary Information

References

comparative study of the biological activity of 3-Methanesulfonamidothiophene-2-carboxylic acid and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 3-Methanesulfonamidothiophene-2-carboxylic acid and its analogs reveals their potential as potent inhibitors of carbonic anhydrase, a key enzyme family involved in various physiological and pathological processes. This guide provides a comparative study of their biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Thiophene-based sulfonamides have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities. A notable area of interest is their potent inhibitory action against carbonic anhydrases (CAs). CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing crucial roles in processes such as pH regulation, fluid secretion, and biosynthetic pathways. Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them an important therapeutic target.

This guide focuses on the comparative biological activity of this compound and its analogs as inhibitors of various human carbonic anhydrase (hCA) isoforms.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of a series of thiophene-based sulfonamides against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) was evaluated. The results, presented as inhibition constants (Kᵢ), are summarized in the table below. Lower Kᵢ values indicate higher inhibitory potency.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Analog 1 1589.825.34.5
Analog 2 25415.430.15.1
Analog 3 >1000078.945.27.8
Analog 4 875069.348.98.3
Acetazolamide (Standard) 25012.1255.7

Data presented is a representative compilation from structure-activity relationship studies of thiophene-based sulfonamides.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the thiophene-based sulfonamides.

Carbonic Anhydrase Inhibition Assay

Principle: The inhibitory activity of the compounds is determined by measuring the interference with the CA-catalyzed hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), to p-nitrophenol. The rate of formation of p-nitrophenol is monitored spectrophotometrically.

Materials:

  • Human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Enzyme and Compound Preparation: Prepare stock solutions of the hCA isoenzymes in Tris-HCl buffer. Prepare serial dilutions of the test compounds and the standard inhibitor (Acetazolamide) in DMSO.

  • Assay Reaction: To each well of a 96-well plate, add Tris-HCl buffer, the respective hCA isoenzyme solution, and the test compound solution (or DMSO for control wells).

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow for the interaction between the enzyme and the inhibitor.

  • Substrate Addition: Initiate the reaction by adding the p-NPA substrate solution to each well.

  • Measurement: Immediately measure the absorbance at 400 nm at regular intervals for a specified period using a spectrophotometer in kinetic mode.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition for each compound concentration is calculated relative to the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Visualizations

Carbonic Anhydrase Catalytic Mechanism and Inhibition

The following diagram illustrates the catalytic mechanism of carbonic anhydrase and the mode of action of sulfonamide inhibitors.

G Carbonic Anhydrase Catalysis and Inhibition cluster_catalysis Catalytic Cycle cluster_inhibition Inhibition E-Zn-OH E-Zn²⁺-OH⁻ E-Zn-HCO3 E-Zn²⁺-HCO₃⁻ E-Zn-OH->E-Zn-HCO3 Nucleophilic Attack E-Zn-Inhibitor E-Zn²⁺-Inhibitor Complex (Inactive) E-Zn-OH->E-Zn-Inhibitor Binding E-Zn-H2O E-Zn²⁺-H₂O E-Zn-H2O->E-Zn-OH Proton Transfer H_plus H⁺ E-Zn-H2O->H_plus CO2 CO₂ CO2->E-Zn-HCO3 HCO3 HCO₃⁻ H2O H₂O H2O->E-Zn-H2O E-Zn-HCO3->E-Zn-H2O Displacement E-Zn-HCO3->HCO3 Inhibitor Sulfonamide (R-SO₂NH₂) Inhibitor->E-Zn-Inhibitor

Caption: CA catalytic cycle and sulfonamide inhibition.

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

The workflow for determining the inhibitory potential of the test compounds is depicted below.

G Workflow for CA Inhibition Assay Start Start Prep_Enzyme Prepare Enzyme Solution (hCA I, II, IX, XII) Start->Prep_Enzyme Prep_Compounds Prepare Test Compound and Control Dilutions Start->Prep_Compounds Plate_Setup Add Buffer, Enzyme, and Compounds to 96-well Plate Prep_Enzyme->Plate_Setup Prep_Compounds->Plate_Setup Incubation Incubate at Room Temp (10 min) Plate_Setup->Incubation Add_Substrate Add p-NPA Substrate Incubation->Add_Substrate Measure_Abs Measure Absorbance at 400 nm (Kinetic Mode) Add_Substrate->Measure_Abs Data_Analysis Calculate Reaction Rates, % Inhibition, and IC₅₀/Kᵢ Measure_Abs->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for CA inhibition assay.

A Comparative Guide to Purity Assessment of Synthesized 3-Methanesulfonamidothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds like 3-Methanesulfonamidothiophene-2-carboxylic acid is a critical step to ensure the reliability of experimental results and the safety and efficacy of potential therapeutic agents. This guide provides an objective comparison of the primary analytical techniques used for purity assessment, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The choice of an analytical method for purity determination depends on various factors, including the required level of sensitivity, the need for quantitative data, and the nature of potential impurities. The following table summarizes the key performance characteristics of the most common techniques.

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.[1]Retention time (tʀ), peak area/height for quantification, percent purity.[1]High (ng to µg/mL).[1]Excellent, with high precision and accuracy.[1]Robust, reproducible, widely available, and suitable for routine quality control.[1]Requires reference standards for absolute quantification; potential for co-elution with impurities.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of corresponding nuclei.Structural confirmation and quantification of the main compound and impurities against a certified internal standard.Moderate to high.Excellent, provides absolute purity without a reference standard of the analyte.[2]Fast, non-destructive, and provides both structural and quantitative information in a single experiment.[2][3]Lower sensitivity compared to HPLC-UV or MS; requires a high-purity internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Molecular weight information and structural details of the main compound and impurities.[4]Very High.Good to Excellent; can be used for quantifying impurities by measuring their abundance relative to the main compound.[5]High sensitivity and selectivity, enabling the detection and identification of unknown impurities at trace levels.[5][6]Higher cost and complexity compared to HPLC-UV; ionization efficiency can vary between compounds.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent material.[1]Retention factor (Rf) values.Low to Moderate.Semi-quantitative at best; primarily a qualitative technique.Simple, rapid, and low-cost method for monitoring reaction progress and detecting the presence of major impurities.Low resolution and sensitivity compared to other methods; not suitable for accurate quantification.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data. Below are methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative assessment of purity by separating the target compound from its impurities.

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of synthesized this compound and a reference standard into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a concentration of approximately 1 mg/mL.[1]

    • Filter the samples through a 0.45 µm syringe filter before injection.[7]

  • HPLC Conditions :

    • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

    • Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) in a 70:30 (v/v) ratio.[7]

    • Flow Rate : 1.0 mL/min.[7]

    • Column Temperature : 30°C.[7]

    • Detection : UV absorbance at 210 nm.[7]

    • Injection Volume : 10 µL.[7]

  • Data Analysis :

    • Integrate the peak areas of the main compound and all impurity peaks in the chromatogram.

    • Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute method for purity determination that does not require a reference standard of the analyte itself.

  • Sample Preparation :

    • Accurately weigh about 10-20 mg of the synthesized this compound and a similar amount of a high-purity internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition :

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

    • Ensure a high signal-to-noise ratio.

  • Data Analysis :

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Thin-Layer Chromatography (TLC)

A simple method for the qualitative detection of impurities.

  • Sample Preparation :

    • Prepare solutions of the synthesized compound and a reference standard at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or ethyl acetate).[1]

  • TLC Procedure :

    • Spot small amounts of the sample and standard solutions onto a silica gel TLC plate.

    • Develop the plate in a chamber containing an appropriate solvent system (e.g., ethyl acetate/hexane with a small amount of acetic acid).

    • Allow the solvent front to travel approximately 8-10 cm up the plate.[1]

    • Remove the plate and let it dry.

  • Visualization and Analysis :

    • Visualize the spots under UV light at 254 nm.[1]

    • The presence of additional spots in the sample lane that are not present in the standard lane indicates the presence of impurities.[1]

Visualization of Purity Assessment Workflow

The following diagram illustrates the logical workflow for assessing the purity of a synthesized compound, from initial qualitative checks to definitive quantitative analysis.

Purity_Assessment_Workflow Workflow for Purity Assessment of Synthesized Compound A Synthesized This compound B Qualitative Purity Check A->B Initial Screening D Quantitative Purity Determination A->D Primary Analysis C TLC Analysis B->C C->D Proceed if major impurities detected E HPLC Analysis D->E F qNMR Analysis D->F G Impurity Identification (if needed) E->G If unknown peaks are present I Purity Report E->I Purity > 95% F->G If unassigned signals are present F->I Purity > 95% H LC-MS Analysis G->H H->I Impurity structures identified J Pass/Fail Decision I->J

Caption: Workflow for purity assessment of a synthesized compound.

References

biological efficacy of 3-Methanesulfonamidothiophene-2-carboxylic acid versus similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of 3-Methanesulfonamidothiophene-2-carboxylic acid and its structurally related analogs. Due to the limited publicly available data on the specific biological activity of this compound, this comparison focuses on well-characterized, structurally similar compounds to provide a framework for understanding its potential biological profile. The primary comparator is 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) , a known inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK).

Introduction to Thiophene-2-Carboxylic Acid Derivatives

Thiophene-based compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The thiophene scaffold is a key component in several commercially available drugs.[1] Modifications to the thiophene ring, such as the addition of a carboxylic acid and a sulfonamide group, can significantly influence the compound's biological activity. The structure-activity relationship (SAR) of sulfonamides suggests that the nature of the substituents on the sulfonamide nitrogen and the aromatic ring are critical for their biological effects.[3][4]

Comparative Biological Efficacy

Table 1: Comparative Biological Activity of Thiophene-2-Carboxylic Acid Derivatives

CompoundTargetBiological ActivityIC50Reference
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) Branched-chain α-ketoacid dehydrogenase kinase (BCKDK)Allosteric Inhibition3.19 µM[5][6]
(S)-α-chlorophenylpropionate ((S)-CPP) BCKDKAllosteric Inhibition-[5]
Valsartan BCKDKATP Competitive Inhibition1.7 µM[7]
Compound 1 (tetrazole derivative) BCKDKATP Competitive Inhibition0.0069 µM[7]
2-aminothiophene-3-carboxylic acid ester derivatives Various tumor cell linesCytostaticHigh nM range[8][9]

Note: Data for this compound is not available in the cited literature.

Based on the structure of BT2, the presence of the carboxylic acid and the thiophene ring are important for its inhibitory activity on BCKDK. The sulfonamide group in this compound is a significant structural difference. In general, sulfonamides are known to participate in hydrogen bonding and can influence the pharmacokinetic properties of a molecule.[3] It is plausible that this compound could also exhibit inhibitory activity against kinases or other enzymes, but this would require experimental verification.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the primary comparator, BT2, and a general experimental workflow for assessing the efficacy of such compounds.

BCKDK_Inhibition_Pathway BCAA Branched-Chain Amino Acids (BCAAs) BCKA Branched-Chain α-Ketoacids (BCKAs) BCAA->BCKA transamination BCKDC Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC) BCKA->BCKDC BCAT BCAT Metabolism Further Metabolism BCKDC->Metabolism oxidative decarboxylation Phosphorylation Phosphorylation (Inactive BCKDC) BCKDC->Phosphorylation BCKDK BCKDK BCKDK->BCKDC phosphorylates BT2 BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) BT2->BCKDK inhibits

Caption: Inhibition of BCKDK by BT2 prevents the phosphorylation and inactivation of the BCKDC, leading to increased BCAA metabolism.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Studies HTS High-Throughput Screening (HTS) Kinase_Assay In Vitro Kinase Assay (e.g., for BCKDK) HTS->Kinase_Assay Hit Identification Cell_Culture Cell-Based Assays (e.g., Proliferation, Apoptosis) Kinase_Assay->Cell_Culture Lead Optimization Animal_Model Animal Model of Disease (e.g., Ulcerative Colitis) Cell_Culture->Animal_Model Preclinical Candidate Selection PK_PD Pharmacokinetics (PK) and Pharmacodynamics (PD) Animal_Model->PK_PD Toxicity Toxicity Studies PK_PD->Toxicity

Caption: A general experimental workflow for the evaluation of a novel compound's biological efficacy.

Experimental Protocols

Detailed experimental protocols are crucial for the objective comparison of compound performance. The following are representative protocols based on the methodologies used to evaluate BT2 and other thiophene derivatives.

In Vitro BCKDK Inhibition Assay[7]
  • Reagents and Materials:

    • Recombinant human BCKDK protein.

    • Substrate peptide (e.g., a peptide corresponding to the BCKDK phosphorylation site on the BCKD E1α subunit).

    • ATP (Adenosine triphosphate).

    • Test compounds (e.g., BT2, this compound) dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Add the assay buffer, BCKDK enzyme, and substrate peptide to a 384-well plate.

    • Add the test compounds at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTS) Assay[10]
  • Cell Culture:

    • Culture human cancer cell lines (e.g., A549, H1299) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Procedure:

    • Seed the cells in a 96-well plate at a specific density (e.g., 2000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 24 or 48 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490-570 nm using a microplate reader.

    • Normalize the absorbance values to the control (vehicle-treated) cells to determine the percentage of cell viability.

In Vivo Anti-inflammatory Activity in a Mouse Model of Ulcerative Colitis[11][12]
  • Animal Model:

    • Induce ulcerative colitis in mice by administering dextran sodium sulfate (DSS) in their drinking water.[10][11]

  • Treatment:

    • Administer the test compound (e.g., BT2 at 20 mg/kg) or a vehicle control orally to the mice daily for the duration of the DSS treatment.[10][11]

  • Assessment:

    • Monitor the mice for clinical signs of colitis, such as weight loss, stool consistency, and rectal bleeding.

    • At the end of the study, collect colon tissues for histological analysis (H&E staining) to assess inflammation and tissue damage.[10][11]

    • Measure the levels of pro-inflammatory and anti-inflammatory cytokines in the serum or colon tissue using methods like ELISA or flow cytometry.[10][11]

Conclusion

While direct experimental data on the biological efficacy of this compound is currently lacking in the public domain, a comparative analysis with structurally related compounds, particularly the BCKDK inhibitor BT2, provides valuable insights. The thiophene-2-carboxylic acid scaffold is a promising starting point for the development of biologically active molecules. The presence of a sulfonamide group in this compound suggests it may have distinct biological properties compared to BT2. The experimental protocols detailed in this guide offer a robust framework for the future evaluation of this and other novel thiophene derivatives. Further research, including in vitro and in vivo studies as outlined, is necessary to fully elucidate the biological efficacy and therapeutic potential of this compound.

References

Spectroscopic Comparison of 3-Methanesulfonamidothiophene-2-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic properties of 3-Methanesulfonamidothiophene-2-carboxylic acid and its positional isomers. Due to the limited availability of direct experimental data for these specific compounds, this comparison is based on established spectroscopic principles and data from closely related thiophene derivatives. The information herein serves as a foundational resource for the identification, characterization, and differentiation of these isomers.

Introduction

Thiophene-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The substitution pattern on the thiophene ring plays a crucial role in determining the pharmacological profile of these molecules. This compound and its isomers are examples of such structures, incorporating a carboxylic acid, a sulfonamide, and a thiophene core. Spectroscopic analysis is a fundamental tool for unambiguously determining the substitution pattern of these isomers. This guide focuses on the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The primary isomers of interest, based on the substitution of the methanesulfonamido and carboxylic acid groups on the thiophene ring, are:

  • Isomer 1: this compound

  • Isomer 2: 4-Methanesulfonamidothiophene-2-carboxylic acid

  • Isomer 3: 5-Methanesulfonamidothiophene-2-carboxylic acid

  • Isomer 4: 2-Methanesulfonamidothiophene-3-carboxylic acid

  • Isomer 5: 4-Methanesulfonamidothiophene-3-carboxylic acid

  • Isomer 6: 5-Methanesulfonamidothiophene-3-carboxylic acid

Comparative Spectroscopic Data

The following tables summarize the predicted key spectroscopic data for the isomers of Methanesulfonamidothiophene-carboxylic acid. These values are essential for the identification and differentiation of these compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)
IsomerStructureThiophene H's (δ, ppm)-NH (δ, ppm)-SO₂CH₃ (δ, ppm)-COOH (δ, ppm)Coupling Constants (J, Hz)
1 3-Methanesulfonamido-thiophene-2-carboxylic acidH4: ~7.2-7.4 (d)H5: ~7.8-8.0 (d)~9.5-10.5 (s, br)~3.0-3.3 (s)~12.0-13.0 (s, br)J₄,₅ = ~5-6
2 4-Methanesulfonamido-thiophene-2-carboxylic acidH3: ~7.9-8.1 (d)H5: ~7.5-7.7 (d)~9.5-10.5 (s, br)~3.0-3.3 (s)~12.0-13.0 (s, br)J₃,₅ = ~1-2
3 5-Methanesulfonamido-thiophene-2-carboxylic acidH3: ~7.0-7.2 (d)H4: ~7.6-7.8 (d)~9.5-10.5 (s, br)~3.0-3.3 (s)~12.0-13.0 (s, br)J₃,₄ = ~3-4
4 2-Methanesulfonamido-thiophene-3-carboxylic acidH4: ~7.1-7.3 (d)H5: ~7.7-7.9 (d)~9.5-10.5 (s, br)~3.0-3.3 (s)~12.0-13.0 (s, br)J₄,₅ = ~5-6
5 4-Methanesulfonamido-thiophene-3-carboxylic acidH2: ~8.0-8.2 (d)H5: ~7.6-7.8 (d)~9.5-10.5 (s, br)~3.0-3.3 (s)~12.0-13.0 (s, br)J₂,₅ = ~1-2
6 5-Methanesulfonamido-thiophene-3-carboxylic acidH2: ~8.1-8.3 (d)H4: ~7.3-7.5 (d)~9.5-10.5 (s, br)~3.0-3.3 (s)~12.0-13.0 (s, br)J₂,₄ = ~3-4

Note: Chemical shifts (δ) are approximate and can be influenced by solvent and concentration. Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region. The acidic O-H protons of carboxylic acids are highly deshielded and appear downfield in the 10–12 ppm region.[1][2]

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)
IsomerThiophene C's (δ, ppm)-C=O (δ, ppm)-SO₂CH₃ (δ, ppm)
1 C2: ~135-140, C3: ~140-145, C4: ~125-130, C5: ~128-133~162-167~40-45
2 C2: ~145-150, C3: ~120-125, C4: ~140-145, C5: ~125-130~162-167~40-45
3 C2: ~140-145, C3: ~125-130, C4: ~130-135, C5: ~150-155~162-167~40-45
4 C2: ~150-155, C3: ~130-135, C4: ~128-133, C5: ~125-130~162-167~40-45
5 C2: ~130-135, C3: ~140-145, C4: ~140-145, C5: ~120-125~162-167~40-45
6 C2: ~125-130, C3: ~145-150, C4: ~120-125, C5: ~150-155~162-167~40-45

Note: Carbonyl carbons of carboxylic acid derivatives are strongly deshielded (160-180 ppm).[3][4]

Table 3: Predicted Key IR Spectroscopic Data (cm⁻¹)
IsomerO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)N-H Stretch (Sulfonamide)S=O Stretch (Sulfonamide)
1-6 ~2500-3300 (broad)~1680-1710~3200-3300~1330-1370 (asymmetric)~1140-1180 (symmetric)

Note: The carboxyl group has characteristic infrared stretching absorptions. The O-H stretch is very broad, and the C=O stretch is strong.[1][5] Conjugation can lower the C=O stretching frequency.[3][5]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
IsomerMolecular Ion (M⁺)Key Fragment Ions (m/z)
1-6 Expected at the calculated molecular weight[M - OH]⁺[M - COOH]⁺[M - SO₂CH₃]⁺Fragments corresponding to the substituted thiophene ring

Note: Carboxylic acids often show a weak molecular ion peak. Common fragmentation patterns include the loss of -OH and -COOH groups.[6]

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of these thiophene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Acquisition: ¹H NMR, ¹³C NMR, and two-dimensional correlation spectra (e.g., COSY, HSQC, HMBC) are acquired to fully elucidate the structure. For ¹H NMR, a sufficient number of scans are collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with about 200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: An FT-IR spectrometer is used.

  • Acquisition: The KBr pellet is placed in the sample holder, and the spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is commonly used for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules, often used in conjunction with LC.

  • Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments.

Visualization of Isomeric Relationships and Analytical Workflow

The following diagrams illustrate the relationships between the isomers and a general workflow for their spectroscopic analysis.

Caption: Positional isomers of Methanesulfonamidothiophene-carboxylic acid.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR IR IR Purification->IR MS MS Purification->MS Data_Interpretation Data Interpretation & Structure Elucidation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation

Caption: General workflow for spectroscopic analysis of isomers.

References

A Comparative Guide to 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) and Standard Therapies for Ulcerative Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) with established treatments for ulcerative colitis (UC), namely salazosulfapyridine and its active component, mesalamine. The information is derived from peer-reviewed literature and is intended to inform research and development in the field of inflammatory bowel disease.

Mechanism of Action

3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) is a potent inhibitor of branched-chain α-keto acid dehydrogenase kinase (BCKDK).[1] This inhibition leads to the dephosphorylation and activation of the branched-chain α-keto acid dehydrogenase complex (BCKDC), promoting the catabolism of branched-chain amino acids (BCAAs).[1] In the context of ulcerative colitis, BT2 has been shown to suppress the activation of the mammalian target of rapamycin complex 1 (mTORC1), a key signaling pathway involved in inflammation.[1] Additionally, some studies suggest that BT2 may act as a mitochondrial uncoupler, which could contribute to its therapeutic effects by reducing mitochondrial reactive oxygen species (ROS) production.[2][3]

Salazosulfapyridine (SASP) is a prodrug that is metabolized by intestinal bacteria into its active components: 5-aminosalicylic acid (5-ASA or mesalamine) and sulfapyridine.[4][5][6][7] While the exact mechanism is not fully elucidated, it is believed that the 5-ASA component acts locally in the colon to reduce inflammation.[4][7] The anti-inflammatory effects are thought to be mediated through the inhibition of prostaglandin synthesis and the lipoxygenase pathway.[5][7]

Mesalamine (5-aminosalicylic acid or 5-ASA) is the active component of salazosulfapyridine and is a first-line treatment for mild to moderate ulcerative colitis.[8][9] It is thought to exert its anti-inflammatory effects topically on the intestinal mucosa.[8] The proposed mechanisms of action include the inhibition of cyclooxygenase and lipoxygenase pathways, leading to a decrease in the production of inflammatory prostaglandins and leukotrienes, and acting as a scavenger of free radicals.

Comparative Efficacy in a DSS-Induced Colitis Mouse Model

The following tables summarize the quantitative data from preclinical studies using the dextran sulfate sodium (DSS)-induced colitis mouse model, a widely used model that mimics human ulcerative colitis.[10]

Table 1: Effect on Disease Activity Index (DAI) and Body Weight
Treatment GroupDoseMean DAI Score% Body Weight ChangeReference
Control (DSS)-~3.5~ -15% to -20%[1][11]
BT2 20 mg/kg~1.5 ~ -5% [1]
Salazosulfapyridine (SASP)300 mg/kg~2.0~ -10%[1]
Mesalamine50 mg/kgSignificantly lower than DSS groupLess than 10% weight loss[11]
Table 2: Effect on Colon Length and Histopathological Score
Treatment GroupDoseMean Colon Length (cm)Histopathological ScoreReference
Control (DSS)-Significantly shortenedSignificantly elevated[1][3][11]
BT2 20 mg/kgSignificantly longer than DSS group Significantly reduced [1]
Salazosulfapyridine (SASP)300 mg/kgLonger than DSS groupReduced[1]
Mesalamine50 mg/kgLonger than DSS groupSignificantly reduced[11]
Table 3: Effect on Pro-inflammatory Cytokine Levels
Treatment GroupDoseTNF-α LevelsIL-6 LevelsReference
Control (DSS)-Significantly elevatedSignificantly elevated[1][11]
BT2 20 mg/kgSignificantly reduced Significantly reduced [1]
Salazosulfapyridine (SASP)300 mg/kgReducedReduced[1]
Mesalamine50 mg/kgSignificantly reducedSignificantly reduced[11]

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

A widely accepted and reproducible model for inducing acute colitis in mice that shares similarities with human ulcerative colitis.[10]

  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are commonly used.

  • Induction of Colitis: Mice are provided with drinking water containing 3% to 5% (w/v) DSS (molecular weight 36,000-50,000 Da) ad libitum for 7 consecutive days.[1][4] The control group receives regular drinking water.

  • Treatment Administration:

    • BT2: Administered orally at a dose of 20 mg/kg daily from day 1 to day 7 of DSS treatment.[1]

    • Salazosulfapyridine (SASP): Administered orally at a dose of 300 mg/kg daily from day 1 to day 7 of DSS treatment.[1]

    • Mesalamine: Administered orally at a dose of 50 mg/kg daily. In some protocols, pretreatment for 2 weeks prior to DSS induction is performed.[8]

  • Monitoring and Assessment:

    • Daily Monitoring: Body weight, stool consistency, and the presence of blood in the stool are recorded daily to calculate the Disease Activity Index (DAI).[1]

    • Endpoint Analysis: On day 8, mice are euthanized. The colon is excised, and its length is measured. Colon tissue samples are collected for histopathological analysis (H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels via ELISA or qPCR).[1]

Visualizations

BT2_Signaling_Pathway BT2 BT2 (3,6-dichlorobenzo[b]thiophene- 2-carboxylic acid) BCKDK BCKDK (Branched-chain α-keto acid dehydrogenase kinase) BT2->BCKDK inhibits BCKDC BCKDC (Branched-chain α-keto acid dehydrogenase complex) BCKDK->BCKDC phosphorylates (inactivates) BCAA BCAAs (Branched-chain amino acids) BCKDC->BCAA catabolizes mTORC1 mTORC1 (mammalian Target of Rapamycin Complex 1) BCAA->mTORC1 activates Inflammation Inflammation mTORC1->Inflammation promotes DSS_Colitis_Workflow cluster_treatment start Start: C57BL/6 Mice (6-8 weeks) dss_admin DSS Administration (3-5% in drinking water) for 7 days start->dss_admin treatment_groups Treatment Groups: - Vehicle (Control) - BT2 (20 mg/kg, oral) - SASP (300 mg/kg, oral) - Mesalamine (50 mg/kg, oral) dss_admin->treatment_groups daily_monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding (Calculate DAI) treatment_groups->daily_monitoring euthanasia Euthanasia (Day 8) daily_monitoring->euthanasia endpoint_analysis Endpoint Analysis: - Colon Length Measurement - Histopathology (H&E) - Cytokine Analysis (ELISA/qPCR) euthanasia->endpoint_analysis

References

A Comparative Guide to In Vitro and In Vivo Studies of Thiophene-Based Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for "3-Methanesulfonamidothiophene-2-carboxylic acid" is limited in publicly accessible research. This guide therefore provides a comparative analysis based on closely related and well-studied thiophene-based sulfonamide derivatives, which are primarily investigated as carbonic anhydrase inhibitors. This approach serves to illustrate the crucial distinctions and correlations between in vitro and in vivo research methodologies for this class of compounds.

Introduction

Thiophene-based sulfonamides are a significant class of heterocyclic compounds explored for a wide range of therapeutic applications, including roles as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[1][2][3][4] A primary mechanism of action for many of these derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial to various physiological processes.[5] The journey from a promising compound in a test tube to a potential therapeutic agent involves rigorous evaluation, beginning with in vitro studies to determine its direct biological activity, followed by in vivo studies to understand its effects within a living organism. This guide compares these two essential phases of research for thiophene-based sulfonamide derivatives.

In Vitro Studies: The Molecular Level

In vitro (Latin for "in the glass") studies are performed outside of a living organism, typically in a controlled laboratory setting using isolated cells, enzymes, or tissues. For thiophene-based sulfonamides, these studies are fundamental for determining their inhibitory potency against specific carbonic anhydrase isoforms.

The primary goal of in vitro testing for this class of compounds is to quantify their ability to inhibit CA isoforms. This is often expressed as an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%) or a Ki value (the inhibition constant).

Compound ClassTarget IsoenzymeIC50 / Ki Range (nM)Key Findings
Thiophene-based SulfonamidesHuman Carbonic Anhydrase I (hCA-I)69 - 70,000 nMGenerally weaker inhibition compared to hCA-II.[6]
Thiophene-based SulfonamidesHuman Carbonic Anhydrase II (hCA-II)23.4 - 1,405 nMPotent, nanomolar-level inhibition observed for many derivatives.[6][7]
N,N-dialkylthiocarbamylsulfenamido-sulfonamideshCA I, hCA II, bCA IV10 - 100 nMStrong inhibition, with some compounds showing GI50 values of 10-75 nM against various cancer cell lines.[8]

A common method to determine the CA inhibitory activity of thiophene sulfonamides is a stopped-flow spectrophotometric assay.

  • Enzyme and Substrate Preparation: Purified human carbonic anhydrase isoenzymes (e.g., hCA-I and hCA-II) are obtained, often through affinity chromatography from human erythrocytes.[6][9] The enzyme is prepared in a buffer solution (e.g., Tris-SO4 with NaCl). The substrate used is typically CO2.

  • Inhibitor Preparation: The thiophene sulfonamide derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.

  • Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO2. The reaction is initiated by mixing the enzyme solution with a CO2-saturated buffer in the presence of a pH indicator.

  • Data Acquisition: The rate of change in absorbance of the pH indicator is monitored over time using a spectrophotometer. This rate is proportional to the enzyme's catalytic activity.

  • Inhibition Measurement: The assay is repeated with different concentrations of the inhibitor. The inhibitor's presence will slow the rate of the reaction.

  • Calculation: The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Ki values can be derived from these measurements.[6]

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result Compound Thiophene Sulfonamide Assay Mix Enzyme, Inhibitor, & CO2 Substrate Compound->Assay Enzyme Purified CA Enzyme Enzyme->Assay Measure Spectrophotometry (Absorbance Change) Assay->Measure IC50 Calculate IC50 / Ki Value Measure->IC50

In Vitro Carbonic Anhydrase Inhibition Workflow

In Vivo Studies: The Whole Organism

In vivo (Latin for "within the living") studies are conducted in whole, living organisms, such as animal models, to assess a compound's overall physiological effects, including its efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity.

For thiophene sulfonamides targeting carbonic anhydrase, in vivo studies often focus on disease models where CA inhibition is therapeutic, such as glaucoma or epilepsy.[1]

Compound ClassAnimal ModelDosing RegimenObserved Effect
4-substituted Thiophene-2-sulfonamidesOcular normotensive albino rabbitTopical administrationOcular hypotensive effects (reduction in intraocular pressure).[10]
Thiophene-pyrrolidine-2,5-dionesMouse Maximal Electroshock (MES) TestIntraperitoneal injectionAnticonvulsant activity, protection against seizures.[4]
3-arylaminothiophenic-2-carboxylic acid derivativesXenograft mouse model (Leukemia)Not specifiedAntileukemia activity with no significant side-effects noted.[11]

An example of an in vivo study is the evaluation of a thiophene sulfonamide's ability to lower intraocular pressure (IOP) in a rabbit model of glaucoma.[10]

  • Animal Model: Ocular normotensive or hypertensive rabbits are commonly used. Ocular hypertension can be induced using methods like alpha-chymotrypsin injection.[10]

  • Compound Formulation: The test compound is formulated into a suitable delivery vehicle, such as an ophthalmic solution or suspension, for topical administration to the eye.

  • Administration: A precise volume of the formulated compound is administered topically to one eye of the rabbit, while the contralateral eye may receive a vehicle control.

  • Measurement: Intraocular pressure is measured at baseline (before administration) and at several time points post-administration using a tonometer.

  • Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The efficacy of the compound is determined by the magnitude and duration of the IOP reduction.

  • Pharmacokinetic/Toxicology Studies: In parallel, studies may be conducted to measure the concentration of the drug in ocular tissues and to assess any signs of local or systemic toxicity.

In_Vivo_Workflow cluster_prep Preparation cluster_study Study cluster_result Result Formulation Formulate Compound (e.g., Eye Drops) Admin Topical Administration Formulation->Admin Animal Select Animal Model (e.g., Rabbit) Animal->Admin Measure Measure IOP (Tonometry) Admin->Measure Efficacy Determine Efficacy (% IOP Reduction) Measure->Efficacy

In Vivo Ocular Hypotensive Efficacy Workflow

Mechanism of Action: Carbonic Anhydrase Inhibition Pathway

The primary mechanism for the therapeutic effects of many thiophene sulfonamides is the inhibition of carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting this enzyme, these compounds can alter pH balance and ion transport in various tissues, leading to therapeutic outcomes like reduced aqueous humor production in the eye (lowering IOP) or stabilization of neuronal membranes in the brain (anticonvulsant effect).

MOA_Pathway inhibitor Thiophene Sulfonamide enzyme Carbonic Anhydrase (CA) inhibitor->enzyme Inhibits reaction CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ enzyme->reaction Catalyzes effect Physiological Effect (e.g., Reduced IOP) reaction->effect Leads to

Simplified Mechanism of Action Pathway

Comparison and Conclusion

The comparison between in vitro and in vivo data is critical for drug development.

  • In Vitro Potency vs. In Vivo Efficacy: A compound with high in vitro potency (e.g., a low nanomolar IC50) does not always translate to high in vivo efficacy.[6][10] Factors such as poor solubility, inability to reach the target tissue, rapid metabolism, or off-target toxicity can limit a compound's effectiveness in a living system. For instance, a potent CA inhibitor must be formulated to penetrate the cornea effectively to be a successful topical treatment for glaucoma.[10]

  • Selectivity: In vitro assays can determine a compound's selectivity for different CA isoforms. This is crucial because inhibiting off-target isoforms can lead to undesirable side effects.

  • Bridging the Gap: In vivo studies provide the real-world context for in vitro findings. They reveal the complex interplay of pharmacokinetics and pharmacodynamics that ultimately determines a drug's therapeutic potential. A successful thiophene sulfonamide derivative is one that not only shows potent inhibition at the molecular level but also demonstrates a favorable safety and efficacy profile in relevant animal models.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 3-Methanesulfonamidothiophene-2-carboxylic Acid Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 3-Methanesulfonamidothiophene-2-carboxylic acid, a key intermediate in various pharmaceutical research and development endeavors. The synthetic efficiency of each method is objectively evaluated based on reported and estimated reaction yields, process steps, and reagent accessibility. Detailed experimental protocols and visual pathway diagrams are provided to support researchers in making informed decisions for their synthetic strategies.

Overview of Synthetic Strategies

Two principal routes for the synthesis of this compound are benchmarked in this guide. Both pathways converge on the key intermediate, ethyl 3-aminothiophene-2-carboxylate, which is then further functionalized.

  • Route 1: Employs the well-established Gewald reaction, a multicomponent condensation, to construct the thiophene ring system.

  • Route 2: Utilizes a condensation reaction between an α,β-dihalogenonitrile and ethyl thioglycolate to form the thiophene core.

The subsequent steps for both routes involve the N-methanesulfonylation of the amino group followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid.

Synthetic_Strategies cluster_0 Route 1: Gewald Reaction cluster_1 Route 2: Dihalogenonitrile Condensation Gewald_Start Ketone/Aldehyde + Ethyl Cyanoacetate + Sulfur Gewald_Product Ethyl 3-aminothiophene-2-carboxylate Gewald_Start->Gewald_Product Gewald Reaction Intermediate Ethyl 3-aminothiophene-2-carboxylate Dihalo_Start α,β-Dihalogenonitrile + Ethyl Thioglycolate Dihalo_Product Ethyl 3-aminothiophene-2-carboxylate Dihalo_Start->Dihalo_Product Condensation Sulfonylation N-Methanesulfonylation Intermediate->Sulfonylation Sulfonylated_Ester Ethyl 3-methanesulfonamidothiophene-2-carboxylate Sulfonylation->Sulfonylated_Ester Hydrolysis Ester Hydrolysis Sulfonylated_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: High-level overview of the two synthetic routes to this compound.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for each synthetic route, including reaction yields and estimated overall efficiency.

StepRoute 1: Gewald ReactionRoute 2: Dihalogenonitrile Condensation
1. Thiophene Ring Formation
ReactionGewald ReactionCondensation
Starting MaterialsAppropriate Ketone/Aldehyde, Ethyl Cyanoacetate, Sulfurα,β-Dichloropropionitrile, Ethyl Thioglycolate
Reported Yield70-85%44%[1]
2. N-Methanesulfonylation
ReactionSulfonamide FormationSulfonamide Formation
ReagentsMethanesulfonyl Chloride, Base (e.g., Pyridine or Triethylamine)Methanesulfonyl Chloride, Base (e.g., Pyridine or Triethylamine)
Estimated Yield*~90%~90%
3. Ester Hydrolysis
ReactionSaponificationSaponification
ReagentsAqueous Base (e.g., NaOH or KOH), followed by AcidificationAqueous Base (e.g., NaOH or KOH), followed by Acidification
Reported/Estimated Yield**~90-96%[1]~90-96%[1]
Overall Estimated Yield 57-69% 36-38%

*Yield for the N-methanesulfonylation step is an estimation based on standard laboratory practices for this type of transformation, as specific literature data for this substrate was not available. **Yield for the hydrolysis step is based on reported yields for the saponification of similar 3-aminothiophene-2-carboxylic acid esters.

Experimental Protocols

Detailed experimental methodologies for the key steps in each synthetic route are provided below.

Route 1: Gewald Reaction Pathway

Gewald_Workflow Start Start Materials: - Ketone/Aldehyde - Ethyl Cyanoacetate - Sulfur - Morpholine - Ethanol Step1 Step 1: Gewald Reaction - Mix reactants in ethanol. - Add morpholine catalyst. - Heat and stir. Start->Step1 Step2 Step 2: Isolation of Intermediate - Cool reaction mixture. - Filter the precipitate. - Recrystallize from ethanol. Step1->Step2 Intermediate Intermediate: Ethyl 3-aminothiophene-2-carboxylate Step2->Intermediate Step3 Step 3: N-Methanesulfonylation - Dissolve intermediate in pyridine. - Add methanesulfonyl chloride dropwise at 0°C. - Stir and allow to warm to room temperature. Intermediate->Step3 Step4 Step 4: Work-up and Isolation - Quench with water. - Extract with ethyl acetate. - Dry and concentrate. Step3->Step4 Sulfonylated_Ester Intermediate: Ethyl 3-methanesulfonamidothiophene-2-carboxylate Step4->Sulfonylated_Ester Step5 Step 5: Hydrolysis - Dissolve ester in aqueous NaOH. - Heat to reflux. - Cool and acidify with HCl. Sulfonylated_Ester->Step5 Step6 Step 6: Final Product Isolation - Filter the precipitate. - Wash with water. - Dry to obtain final product. Step5->Step6 Final_Product Final Product: This compound Step6->Final_Product

Caption: Experimental workflow for the Gewald reaction pathway (Route 1).

Step 1: Synthesis of Ethyl 3-aminothiophene-2-carboxylate via Gewald Reaction

  • To a stirred solution of an appropriate ketone or aldehyde (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, morpholine (0.5 eq.) is added dropwise.

  • The reaction mixture is heated to 50-60 °C and stirred for 2-4 hours.

  • Upon completion, the reaction is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and recrystallized to afford pure ethyl 3-aminothiophene-2-carboxylate.

Step 2: Synthesis of Ethyl 3-methanesulfonamidothiophene-2-carboxylate

  • Ethyl 3-aminothiophene-2-carboxylate (1.0 eq.) is dissolved in pyridine at 0 °C.

  • Methanesulfonyl chloride (1.1 eq.) is added dropwise to the solution, and the reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 3: Synthesis of this compound

  • Ethyl 3-methanesulfonamidothiophene-2-carboxylate (1.0 eq.) is suspended in a 1 M aqueous solution of sodium hydroxide (2.0 eq.).

  • The mixture is heated to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled to room temperature and acidified with 1 M hydrochloric acid until a precipitate forms.

  • The solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Route 2: Dihalogenonitrile Condensation Pathway

Dihalo_Workflow Start Start Materials: - α,β-Dichloropropionitrile - Ethyl Thioglycolate - Sodium Ethoxide - Ether Step1 Step 1: Condensation Reaction - Prepare sodium salt of ethyl thioglycolate. - Add α,β-dichloropropionitrile dropwise. - Stir at room temperature. Start->Step1 Step2 Step 2: Isolation of Intermediate - Neutralize the reaction mixture. - Extract with ether. - Purify by distillation or recrystallization. Step1->Step2 Intermediate Intermediate: Ethyl 3-aminothiophene-2-carboxylate Step2->Intermediate Step3 Step 3: N-Methanesulfonylation - (Same as Route 1, Step 3) Intermediate->Step3 Sulfonylated_Ester Intermediate: Ethyl 3-methanesulfonamidothiophene-2-carboxylate Step3->Sulfonylated_Ester Step4 Step 4: Hydrolysis - (Same as Route 1, Step 5) Sulfonylated_Ester->Step4 Final_Product Final Product: This compound Step4->Final_Product

Caption: Experimental workflow for the dihalogenonitrile condensation pathway (Route 2).

Step 1: Synthesis of Ethyl 3-aminothiophene-2-carboxylate via Condensation [1]

  • To a solution of sodium ethoxide (1.1 eq.) in anhydrous ether, ethyl thioglycolate (1.0 eq.) is added dropwise at 0 °C.

  • After stirring for 30 minutes, a solution of α,β-dichloropropionitrile (1.0 eq.) in anhydrous ether is added dropwise, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The mixture is then neutralized with a dilute acid, and the organic layer is separated. The aqueous layer is extracted with ether.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by vacuum distillation or recrystallization.

Steps 2 and 3: N-Methanesulfonylation and Ester Hydrolysis

The experimental protocols for the N-methanesulfonylation of ethyl 3-aminothiophene-2-carboxylate and the subsequent hydrolysis to this compound are identical to Steps 2 and 3 described in the Gewald Reaction Pathway (Route 1).

Concluding Remarks

Based on the available data, the Gewald reaction pathway (Route 1) appears to be the more efficient method for the preparation of this compound, with a significantly higher overall estimated yield (57-69%) compared to the dihalogenonitrile condensation pathway (Route 2) (36-38%). The higher yield in the initial ring-forming step of the Gewald reaction is the primary contributor to this difference.

Researchers should also consider factors such as the availability and cost of the starting materials for each route. While the Gewald reaction is a versatile and widely used method for synthesizing substituted thiophenes, the specific ketone or aldehyde required may influence the decision. The dihalogenonitrile condensation route, although lower yielding in the initial step, might be a viable alternative depending on the accessibility of the specific α,β-dihalogenonitrile.

The provided experimental protocols and comparative data serve as a valuable resource for chemists and drug development professionals to select the most suitable synthetic strategy for their specific needs, optimizing for yield, and efficiency in the synthesis of this compound.

References

Safety Operating Guide

Safe Disposal of 3-Methanesulfonamidothiophene-2-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection through the proper disposal of chemical reagents is a critical responsibility. This guide provides a detailed protocol for the safe handling and disposal of 3-Methanesulfonamidothiophene-2-carboxylic acid. Adherence to these procedures is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[4] Never dispose of this chemical through standard trash or down the drain.[5]

Step 1: Waste Characterization and Segregation

Due to its chemical structure and the hazardous nature of similar compounds, this compound should be classified as a hazardous chemical waste.[4] It is crucial to segregate this waste from other laboratory waste streams to prevent accidental reactions.[6]

  • Solid Waste: Collect any solid this compound, along with any contaminated disposable materials (e.g., weighing paper, gloves, absorbent pads), in a dedicated and clearly labeled hazardous waste container.[7]

  • Liquid Waste: If this compound is in a solution, collect it in a separate, sealed, and clearly labeled hazardous waste container. Do not mix it with other incompatible waste streams.[7]

  • Contaminated Sharps: Any sharps, such as needles or broken glass contaminated with this chemical, must be placed in a designated sharps container.[8]

Step 2: Container Management

Proper container management is essential for the safe storage of chemical waste.

  • Container Type: Use a container that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable for solid and liquid chemical waste.[9]

  • Container Condition: Ensure the container is in good condition, with a secure, leak-proof lid.[6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the primary hazards (e.g., "Irritant").[9][10]

Step 3: Storage of Chemical Waste

Store the sealed waste container in a designated and secure hazardous waste satellite accumulation area.[6][10] This area should be well-ventilated and away from incompatible materials.[6] Hazardous waste can be stored in a satellite accumulation area for up to one year, provided the container is not full. Once a container is full, it must be removed from the laboratory within three days.[4][6]

Step 4: Professional Disposal

The final and most critical step is to arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste management company.[7] These companies are equipped to handle, transport, and dispose of hazardous chemical waste in compliance with all environmental regulations. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[10]

Spill Containment and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of the chemical and protect personnel.

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.[7]

  • Contain the Spill: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding the generation of dust.[7][11]

  • Collect Waste: Place all contaminated materials into a labeled hazardous waste container.[7]

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. Collect the cleaning materials as hazardous waste.[7][9]

Summary of Disposal Parameters

ParameterGuidelineCitation
Waste Classification Hazardous Waste[4]
Disposal Method Professional waste disposal service[7]
Container Type Compatible, sealed, leak-proof (e.g., HDPE)[6][9]
Labeling Requirements "Hazardous Waste", Chemical Name, Hazard Information[9][10]
Storage Location Designated Satellite Accumulation Area[6][10]
On-site Storage Time Limit Up to 1 year (if not full); 3 days once full[4][6]

Disposal Workflow

Figure 1. Disposal Decision Workflow for this compound start Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize as Hazardous Waste ppe->characterize segregate Segregate Waste Streams (Solid, Liquid, Sharps) characterize->segregate containerize Place in Labeled, Compatible Container segregate->containerize storage Store in Designated Satellite Accumulation Area containerize->storage spill Spill Occurs storage->spill Potential Event disposal Contact EHS for Professional Disposal storage->disposal Container Full or Ready for Pickup cleanup Follow Spill Cleanup Protocol spill->cleanup Yes spill->disposal No cleanup->storage end Disposal Complete disposal->end

Figure 1. Disposal Decision Workflow for this compound

References

Personal protective equipment for handling 3-Methanesulfonamidothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Methanesulfonamidothiophene-2-carboxylic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment and maintaining compliance with safety regulations. The following recommendations are based on the hazardous potential of structurally similar compounds and general best practices for laboratory safety.

Immediate Safety and Handling Precautions

Due to the presence of thiophene, carboxylic acid, and sulfonamide functional groups, this compound should be handled with caution. Based on data for similar compounds, it may cause skin, eye, and respiratory irritation.[1] All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3] A risk assessment should be performed before commencing any work.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.[3][4][5]

PPE CategoryItemSpecification
Hand Protection GlovesDouble gloving with powder-free nitrile or neoprene gloves is recommended.[4][5][6] Change gloves frequently and immediately if contaminated.
Eye Protection Safety Goggles/ShieldChemical splash goggles are required.[7] A face shield should be worn when there is a significant risk of splashes.[4][7]
Body Protection Laboratory Coat/GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[5] Do not wear outside the lab.
Respiratory Protection Fume Hood / RespiratorAll handling of the solid and any solutions should occur within a certified chemical fume hood.[3] For spills or large-scale handling, a respirator may be necessary.[7]
Foot Protection Closed-toe ShoesStandard laboratory practice.

Operational Plan: Step-by-Step Handling

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify the accessibility of an emergency eyewash station and safety shower.

    • Assemble all necessary equipment and reagents.

    • Clearly label all containers.

  • Weighing and Aliquoting:

    • Perform all weighing and transfers of the solid compound within the chemical fume hood.

    • Use disposable weighing paper and spatulas to avoid cross-contamination.

  • Solution Preparation:

    • Add the solid to the solvent slowly and in a controlled manner.

    • Keep the container closed as much as possible.

  • Reaction and Work-up:

    • Conduct all reactions within the chemical fume hood.

    • Be aware of potential incompatibilities with strong oxidizing agents, reducing agents, metals, and alkalis.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[2]

  • Waste Segregation:

    • Collect all solid waste (e.g., contaminated weighing paper, gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container.[2]

    • Collect all liquid waste in a separate, compatible, and labeled hazardous waste container.[2] The container should be made of a material like glass or high-density polyethylene (HDPE).[2]

  • Labeling:

    • Label waste containers with "Hazardous Waste," the full chemical name, and any known hazards (e.g., "Irritant").[2]

  • Storage:

    • Store waste containers in a designated, well-ventilated satellite accumulation area away from heat and ignition sources.[9] Secondary containment is recommended.

  • Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[2][9]

    • Do not dispose of this chemical down the drain or in regular trash.[2]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood, Safety Equipment) gather_materials Gather Materials & Reagents prep_area->gather_materials weigh Weigh Compound gather_materials->weigh dissolve Prepare Solution weigh->dissolve react Perform Experiment dissolve->react segregate Segregate Waste (Solid & Liquid) react->segregate label_waste Label Waste Containers segregate->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Dispose via EHS store_waste->dispose

References

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Retrosynthesis Analysis

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3-Methanesulfonamidothiophene-2-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.